molecular formula C11H16ClN2O B12366536 1-(2-methoxyphenyl)piperazine, HCl

1-(2-methoxyphenyl)piperazine, HCl

Cat. No.: B12366536
M. Wt: 227.71 g/mol
InChI Key: HOVMRUUGNVCBPH-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)piperazine, HCl is a useful research compound. Its molecular formula is C11H16ClN2O and its molecular weight is 227.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)piperazine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)piperazine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN2O

Molecular Weight

227.71 g/mol

InChI

InChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;

InChI Key

HOVMRUUGNVCBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.[Cl]

Origin of Product

United States

Foundational & Exploratory

Mechanism of action of 1-(2-methoxyphenyl)piperazine HCl on 5-HT receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Methoxyphenyl)piperazine HCl on 5-HT Receptors

Prepared By: Senior Application Scientist, Receptor Pharmacology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

1-(2-Methoxyphenyl)piperazine hydrochloride (commonly abbreviated as oMeOPP or 2-MeOPP) is a foundational pharmacophore in modern neuropharmacology[1]. Recognized as a privileged scaffold, this compound and its derivatives act as potent modulators of the serotonergic (5-HT) system, predominantly targeting the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ G-protein coupled receptors (GPCRs). Due to its critical structure-activity relationship (SAR), the 2-methoxyphenylpiperazine moiety is an essential building block in synthesizing atypical antipsychotics (e.g., aripiprazole analogues), anxiolytics (e.g., WAY-100635 variants), and antihypertensives (e.g., urapidil).

This whitepaper structurally deconstructs the receptor-ligand interaction, charts the downstream signaling cascades, and provides robust, self-validating protocols for characterizing its pharmacological profile in vitro.

Structural Pharmacology & Receptor Binding Mechanics

The high affinity of 1-(2-methoxyphenyl)piperazine for serotonin receptors is governed by its precise geometric fit within the GPCR orthosteric binding pocket[2]. Homology modeling and site-directed mutagenesis of the 5-HT₁ₐ receptor reveal a bipartite binding interaction essential for target recognition:

  • The Ionic Salt Bridge: At physiological pH, the basic nitrogen (N4) of the piperazine ring is protonated. This cationic center forms a crucial coulombic interaction (salt bridge) with the highly conserved aspartate residue Asp116 (Asp3.32) on Transmembrane Helix 3 (TMH3)[2].

  • The Hydrophobic Aryl Pocket: The 2-methoxyphenyl group projects deep into a hydrophobic cavity formed by TMH3, TMH5, TMH6, and TMH7. The methoxy substituent at the ortho-position acts as a steric director, restricting conformational flexibility and optimizing pi-pi stacking with aromatic residues (such as Phe340 and Trp358) in the receptor core.

By varying the substituents attached to the secondary amine of the piperazine ring (e.g., appending bulky alkyl or adamantyl groups), researchers can tune the molecule from a mixed 5-HT₁ₐ / α₁-adrenergic binder to a highly selective 5-HT₁ₐ neutral antagonist or partial agonist[3].

Mechanism of Action: Downstream Signaling Pathways

Depending on the specific cell type and structural derivation, 1-(2-methoxyphenyl)piperazine acts either as a competitive antagonist, a partial agonist, or a biased ligand at the 5-HT₁ₐ receptor[4].

The 5-HT₁ₐ receptor couples primarily to Gi/o proteins . Activation by endogenous serotonin (or a synthetic agonist derivative) leads to the dissociation of the Gαi subunit from the Gβγ dimer.

  • Gαi-mediated effect: Inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) and reduced Protein Kinase A (PKA) activity.

  • Gβγ-mediated effect: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, cellular hyperpolarization, and decreased neuronal excitability.

When 1-(2-methoxyphenyl)piperazine HCl acts as a pure antagonist, it stabilizes the inactive conformation of the receptor, blocking serotonin from inducing these Gi/o-mediated signaling events[3].

G Ligand 1-(2-Methoxyphenyl)piperazine (Antagonist/Partial Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site (Asp3.32) Gprotein Gi/o Protein Complex Receptor->Gprotein Conformation Change AC Adenylyl Cyclase (AC) Inhibition Gprotein->AC Alpha-i Subunit GIRK GIRK Channels Activation (K+ Efflux) Gprotein->GIRK Beta-Gamma Subunits cAMP cAMP Levels ↓ AC->cAMP Reduces Synthesis PKA PKA Activity ↓ cAMP->PKA Downregulates Hyperpol Cellular Hyperpolarization GIRK->Hyperpol Ion Flux

Figure 1: Mechanism of action for 5-HT1A receptor modulation via Gi/o protein signaling.

Quantitative Pharmacological Profiling

The raw compound and its direct structural analogs display distinct binding affinities across central nervous system (CNS) targets[5]. The table below aggregates the approximate inhibition constant (


) values for the unmodified 1-(2-methoxyphenyl)piperazine pharmacophore against critical receptor subtypes.
Target ReceptorTypical Affinity (

, nM)
Primary Functional Role
5-HT₁ₐ 10 – 68 nMTarget for anxiolytic and antidepressant activities.
5-HT₂ₐ 50 – 150 nMTarget for atypical antipsychotic profiling.
5-HT₇ > 200 nMSecondary target affecting circadian rhythms.
D₂ / D₃ 100 – 500 nMStriatal dopaminergic blocking activity.
α₁-Adrenergic 0.8 – 20 nMOften an off-target cause of orthostatic hypotension.

Data synthesized from foundational structure-affinity relationship studies in neuropharmacology[3][5]. Note: Addition of bulky alkyl-amides can increase 5-HT₁ₐ selectivity up to 160-fold over α₁-adrenergic receptors[3].

Standardized Experimental Methodologies

To accurately profile 1-(2-methoxyphenyl)piperazine HCl or its synthesized derivatives, researchers must utilize internally validated assays. Below are the definitive protocols for evaluating both binding affinity and functional activity[4].

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity (


) at the 5-HT₁ₐ receptor.
Causality Check: We utilize [³H]-8-OH-DPAT because it is a highly selective agonist that exclusively labels the high-affinity, G-protein-coupled state of the 5-HT₁ₐ receptor. This prevents confounding signal overlap from low-affinity receptor states.
  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT₁ₐ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Reaction Setup: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]-8-OH-DPAT (final concentration ~1.5 nM).

    • 50 µL of 1-(2-methoxyphenyl)piperazine HCl at varied log concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (~10-20 µg protein/well).

  • Validation Control: Include wells with 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB).

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity.

  • Analysis: Fit the specific binding data using a non-linear regression (one-site competition model) to derive the

    
    . Calculate the 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP TR-FRET Functional Assay

Purpose: To determine whether the compound acts as an agonist, antagonist, or neutral ligand via Gi pathway modulation.

  • Cell Seeding: Plate 5-HT₁ₐ-expressing CHO cells into a 384-well microplate at 5,000 cells/well.

  • Forskolin Stimulation: Pre-incubate the cells with 10 µM Forskolin. Causality Check: Forskolin directly activates adenylyl cyclase, artificially spiking baseline cAMP levels. Since 5-HT₁ₐ is Gi-coupled (which inhibits cAMP), we need this elevated baseline to create a measurable window for cAMP reduction.

  • Compound Treatment:

    • To test Agonism: Add 1-(2-methoxyphenyl)piperazine HCl. If it is an agonist, cAMP levels will drop.

    • To test Antagonism: Add a known agonist (e.g., 8-OH-DPAT) at its

      
       concentration, simultaneously with the test compound. An antagonist will reverse the agonist-induced cAMP drop, restoring high cAMP levels.
      
  • Detection: Lyse the cells using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit (e.g., LANCE Ultra).

  • Readout: Measure the TR-FRET signal ratio (665 nm / 615 nm). Use a cAMP standard curve to interpolate the absolute cAMP concentrations and calculate the

    
     and 
    
    
    
    .

Workflow Prep Compound Preparation 1-(2-Methoxyphenyl)piperazine HCl Radioligand Radioligand Binding Assay ([3H]-8-OH-DPAT competition) Prep->Radioligand Functional Functional Assay (cAMP TR-FRET) Prep->Functional Membrane Membrane Isolation (CHO cells expressing 5-HT1A/2A) Membrane->Radioligand Membrane->Functional Analysis Data Analysis & Curve Fitting (Calculate Ki and IC50/EC50) Radioligand->Analysis Affinity (Ki) Functional->Analysis Efficacy (Emax) Hit Hit Validation & SAR Profiling Analysis->Hit

Figure 2: Comprehensive In Vitro Workflow for Profiling Arylpiperazine GPCR Ligands.

Summary: The Role in Modern Drug Discovery

1-(2-Methoxyphenyl)piperazine hydrochloride is not merely an endpoint chemical, but a highly modular drug discovery intermediate[6]. By capitalizing on its strong baseline affinity for the 5-HT receptor orthosteric site, medicinal chemists routinely graft this pharmacophore onto diverse functional handles. For example, linking it to an adamantyl group via an alkyl chain eliminates off-target


-adrenergic affinity[3], while appending it to specific macrocyclic rings optimizes its biodistribution for use as a Positron Emission Tomography (PET) radiotracer for mapping brain 5-HT₁ₐ receptors[4].

A rigorous, protocol-driven understanding of how this scaffold interacts with GPCR dynamics is essential for designing the next generation of highly targeted, side-effect-free neurotherapeutics.

References

  • Mokrosz, M. J., et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry (1995). PubMed. Available at:[Link]

  • Inxight Drugs (NCATS). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Available at:[Link]

  • Trumppkallmeyer, S., et al. Homology Modeling of the Serotonin 5-HT 1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. Neurochem Int (1991). ResearchGate. Available at:[Link]

Sources

Pharmacological profile of 1-(2-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Methoxyphenyl)piperazine Hydrochloride (1-MPP HCl)

Introduction

1-(2-Methoxyphenyl)piperazine hydrochloride (1-MPP HCl) stands as a cornerstone chemical entity in the fields of neuropharmacology and medicinal chemistry. It is a derivative of piperazine, recognized not only as a crucial synthetic intermediate for a multitude of central nervous system (CNS) therapeutics but also as an active metabolite of several established drugs.[1][2][3][4] The intrinsic pharmacological activity of the 1-MPP scaffold, characterized by its methoxyphenyl group attached to a piperazine ring, makes it a versatile platform for developing ligands targeting various neurotransmitter receptors.[1] This guide offers a comprehensive technical overview of the pharmacological profile of 1-MPP HCl, synthesizing data from in vitro and in vivo studies to provide a self-validating resource for researchers, scientists, and drug development professionals. We will delve into its receptor binding characteristics, functional activity, metabolic fate, and its application as a pivotal research tool, explaining the causality behind experimental designs and their outcomes.

Section 1: Core Pharmacodynamics - A Multi-Target Receptor Profile

The pharmacological identity of 1-MPP is defined by its interaction with multiple receptor systems, primarily the serotonergic and dopaminergic pathways. Understanding its binding affinity (Ki), the concentration required to occupy 50% of receptors in vitro, is the first step in delineating its mechanism of action. The molecule's affinity profile reveals a promiscuous nature, a common characteristic for scaffolds used in CNS drug development, allowing for fine-tuning of selectivity in its derivatives.

The primary pharmacological activity of 1-MPP is mediated through its interaction with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are G-protein coupled receptors (GPCRs) critical for neurotransmission.[1] However, its activity extends to other significant CNS targets, as detailed below.

Receptor Binding Affinity Data

The following table summarizes the binding affinities of 1-MPP and its derivatives for key neurological receptors, compiled from various radioligand binding studies. Lower Ki values indicate higher binding affinity.

Receptor SubtypeLigand/CompoundBinding Affinity (Ki) [nM]Source
Serotonin 5-HT₁A 1-MPP35.0 - 68.0[2]
Serotonin 5-HT₁A Derivative: 2j¹0.4[5]
Serotonin 5-HT₁A Derivative: 8²1.2[6]
Serotonin 5-HT₂A 1-MPP(Primary Target)[1]
Serotonin 5-HT₆ 1-MPP1200.0[2]
Serotonin 5-HT₇ 1-MPP DerivativeHigh Affinity[7]
Dopamine Receptors 1-MPPBlocker Activity[2]
α₁-Adrenergic Derivative: NAN-1900.8[5]
¹ 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine
² N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate

These data demonstrate that while the parent 1-MPP molecule has moderate to high affinity for the 5-HT₁A receptor, chemical modifications can dramatically enhance this affinity and improve selectivity against other receptors, such as the α₁-adrenergic receptor.[5] This is a foundational principle in medicinal chemistry: using a known pharmacophore like 1-MPP as a scaffold to build more potent and selective drug candidates.

Visualizing Competitive Binding

The experimental determination of binding affinity typically involves a competitive assay where the unlabeled compound (1-MPP) competes with a known radiolabeled ligand for binding to the target receptor. This relationship is illustrated in the workflow below.

G cluster_assay Competitive Radioligand Binding Assay cluster_analysis Data Analysis radioligand Radiolabeled Ligand (e.g., [³H]8-OH-DPAT) receptor Receptor Preparation (e.g., Hippocampal Membranes) radioligand->receptor Binds measurement Measure Bound Radioactivity at various 1-MPP concentrations receptor->measurement compound Test Compound (1-MPP HCl) compound->receptor Competes for Binding Site ic50 Calculate IC₅₀ Value measurement->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki caption Workflow for Determining Receptor Binding Affinity (Ki).

Caption: Workflow for Determining Receptor Binding Affinity (Ki).

Section 2: Functional Pharmacology and In Vitro Protocols

Beyond simple binding, functional assays are required to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For 1-MPP, the evidence strongly points towards antagonist activity at its primary targets.

Serotonin 5-HT₁A Receptor Antagonism

1-MPP is considered a putative postsynaptic 5-HT₁A serotonin antagonist.[5] This is exemplified by its structural relationship to WAY100635, a well-characterized silent 5-HT₁A antagonist used extensively in research.[8][9] Antagonism at this receptor is a key feature of many anxiolytic and antidepressant medications. Functionally, a 5-HT₁A antagonist will block the intracellular signaling cascade normally initiated by serotonin. This typically involves inhibiting the G-protein-mediated decrease in cyclic AMP (cAMP) production.

G serotonin Serotonin receptor 5-HT₁ₐ Receptor serotonin->receptor:f0 mpp 1-MPP HCl (Antagonist) mpp->receptor:f0 Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Cellular Response camp->response Mediates caption 5-HT1A Antagonism by 1-MPP.

Caption: 5-HT1A Antagonism by 1-MPP.

Dopamine Receptor Blockade

In addition to its serotonergic activity, 1-MPP is an effective blocker of striatal dopaminergic receptors in the rat brain.[2] This dual action on both serotonin and dopamine systems is a hallmark of many atypical antipsychotic drugs, for which 1-MPP is a common precursor.[1] This dopaminergic blocking activity contributes to its overall CNS effects and potential therapeutic applications.

Experimental Protocol: 5-HT₁A Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound like 1-MPP HCl for the 5-HT₁A receptor.

Objective: To determine the inhibitory constant (Ki) of 1-MPP HCl at the human 5-HT₁A receptor.

Materials:

  • Test Compound: 1-(2-methoxyphenyl)piperazine hydrochloride

  • Radioligand: [³H]8-OH-DPAT (a 5-HT₁A agonist)

  • Receptor Source: Commercially available membranes from CHO cells stably expressing the human 5-HT₁A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM Serotonin.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-MPP HCl in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 50 µL of the appropriate 1-MPP HCl dilution.

    • 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1.0 nM).

    • 50 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the 1-MPP HCl concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 1-MPP that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vivo Pharmacology, Metabolism, and Bioavailability

The effects of 1-MPP observed in vitro translate to distinct physiological responses in vivo. In animal models, it has demonstrated pronounced antihypertensive and weak sympatholytic activities.[2] In hypertensive patients, administration led to lowered blood pressure, often accompanied by strong sedation, highlighting its CNS-depressant effects.[2]

Metabolic Profile

A critical aspect of any pharmacological agent is its metabolic fate. 1-MPP is not only a synthetic precursor but also an active metabolite of numerous drugs that bear the o-methoxyphenylpiperazine moiety.[4] This means that the pharmacological activity of the parent drug can be influenced by the formation of 1-MPP in the body.

The primary metabolic transformation for arylpiperazine compounds is O-demethylation.[10] In humans, this reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, which is known for its genetic polymorphism.[10] This has significant clinical implications, as individuals who are "poor metabolizers" due to their CYP2D6 genotype may have different responses to drugs that produce 1-MPP as a metabolite.

G parent_drug Parent Drug with 1-MPP Moiety mpp 1-(2-Methoxyphenyl)piperazine (1-MPP) parent_drug->mpp Metabolic Cleavage enzyme CYP2D6 (Liver Microsomes) mpp->enzyme metabolite 1-(2-Hydroxyphenyl)piperazine (o-OH-PP) enzyme->metabolite O-demethylation caption Metabolic Pathway of 1-MPP.

Caption: Metabolic Pathway of 1-MPP.

Section 4: Application in Synthesis and Research

The 1-MPP HCl scaffold is a highly valued building block in organic synthesis due to its predictable reactivity and its established role as a pharmaceutical intermediate.[3] Its structural features allow for extensive derivatization to create a diverse library of compounds with tailored pharmacological profiles.[1]

Role as a Synthetic Intermediate

1-MPP HCl is a key intermediate in the production of several classes of drugs, including:

  • Atypical Antipsychotics: Drugs that target both serotonin and dopamine receptors.[1]

  • Anxiolytics: Medications for anxiety disorders.

  • Antihypertensives: Such as Naftopidil.[3]

  • Research Ligands: Including highly selective 5-HT₁A antagonists like WAY100635 and various PET imaging agents.[2][8]

A common and efficient synthesis route involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.[1]

G cluster_synthesis Synthesis of 1-MPP HCl reagent1 2-Methoxyaniline reaction_mix Reaction Mixture reagent1->reaction_mix reagent2 Bis(2-chloroethyl)amine HCl reagent2->reaction_mix solvent Solvent (e.g., Diethyleneglycol monomethyl ether) solvent->reaction_mix heating Heat at 150°C for 12h reaction_mix->heating cooling Cool to Room Temp heating->cooling dissolution Dissolve in Methanol cooling->dissolution precipitation Precipitate with Diethyl Ether dissolution->precipitation filtration Filter & Wash precipitation->filtration product 1-(2-Methoxyphenyl)piperazine HCl filtration->product caption General Synthesis Workflow for 1-MPP HCl.

Caption: General Synthesis Workflow for 1-MPP HCl.

Conclusion

1-(2-methoxyphenyl)piperazine hydrochloride is a multifaceted pharmacological agent whose significance extends from its foundational role as a synthetic building block to its complex activity as a multi-target receptor ligand and an active metabolite. Its primary profile as a 5-HT₁A antagonist and dopamine receptor blocker establishes it as a critical pharmacophore in the development of treatments for psychiatric and neurological disorders.[1][2][5] The in-depth understanding of its binding affinities, functional effects, and metabolic pathways provided in this guide is crucial for leveraging its full potential in both fundamental research and the continued development of novel, precisely targeted therapeutics.

References

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. PubMed. Retrieved from [Link]

  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Langlois, M., Brémont, B., Rousselle, D., & Gaudy, F. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Retrieved from [Link]

  • Tzara, A., Xekouki, F., Papakyriakou, A., Tsolaki, E., & Komiotis, D. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Retrieved from [Link]

  • Langlois, M., Brémont, B., Rousselle, D., & Gaudy, F. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 490-502. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. Retrieved from [Link]

  • Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. Retrieved from [Link]

  • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 38(12), 1501-1514. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of 1-(2-Methoxyphenyl)piperazine for 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-methoxyphenyl)piperazine (MPP) moiety is a cornerstone in the development of high-affinity ligands for the serotonin 1A (5-HT1A) receptor, a critical target in the treatment of anxiety, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive analysis of the binding characteristics of MPP and its derivatives at the 5-HT1A receptor. We will delve into the quantitative aspects of binding affinity, explore the functional consequences of this interaction, and provide detailed, field-proven methodologies for the in-vitro characterization of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to advance the understanding and therapeutic modulation of the 5-HT1A receptor.

Introduction: The Significance of the 1-(2-Methoxyphenyl)piperazine Scaffold

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in modulating serotonergic neurotransmission. Its widespread distribution in the central nervous system, including in the hippocampus, septum, amygdala, and cortical regions, underscores its importance in regulating mood, cognition, and emotion. The development of ligands with high affinity and selectivity for the 5-HT1A receptor is a key objective in modern neuropharmacology.

The 1-(2-methoxyphenyl)piperazine scaffold has emerged as a privileged structure in the design of 5-HT1A receptor ligands. Numerous derivatives incorporating this core have demonstrated potent binding affinities, often in the low nanomolar to sub-nanomolar range. This high affinity is a critical prerequisite for a successful therapeutic agent, as it allows for target engagement at lower, more tolerable doses. This guide will explore the structural and functional determinants of this high-affinity interaction.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a quantitative measure of the strength of their interaction. It is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

While a definitive Ki value for the unsubstituted parent compound, 1-(2-methoxyphenyl)piperazine, is not consistently reported in publicly available literature, the extensive body of research on its derivatives unequivocally demonstrates the high-affinity nature of this scaffold.

Table 1: Binding Affinities (Ki) of Representative 1-(2-Methoxyphenyl)piperazine Derivatives for the 5-HT1A Receptor

CompoundModificationKi (nM)Reference
NAN-190 (1a)4-[4-(2-phthalimido)butyl] substitution0.6[1]
Derivative 2j4-[4-(1-Adamantanecarboxamido)butyl] substitution0.4[1]
Fumarate Salt 8N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[2]
Fumarate Salt 10N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3[2]
Derivative 2acis-bicyclo[3.3.0]octane substitution0.12-0.63[3]
Derivative 2ccis-bicyclo[3.3.0]octane substitution0.12-0.63[3]
Derivative 2fnorbornane substitution0.12-0.63[3]
Derivative 2gnorbornane substitution0.12-0.63[3]
Derivative 2hnorbornene substitution0.12-0.63[3]

This table is a representative sample and not an exhaustive list.

The data clearly indicates that substitutions at the N4 position of the piperazine ring can significantly influence binding affinity, with some derivatives achieving sub-nanomolar potencies.[1][2][3]

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

A robust and reliable method for determining the binding affinity of a test compound for the 5-HT1A receptor is the competitive radioligand binding assay. This assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.

Principle

The assay relies on the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand (e.g., [³H]-8-OH-DPAT) for binding to the 5-HT1A receptors in a membrane preparation. By measuring the amount of radioactivity bound to the membranes at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in 5-HT1A receptors (e.g., hippocampus).

  • Radioligand: [³H]-8-hydroxy-2-(di-n-propylamino)tetralin ([³H]-8-OH-DPAT).

  • Test Compound: 1-(2-methoxyphenyl)piperazine or its derivatives.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: 10 µM Serotonin.

      • Test Compound: Serial dilutions of the test compound.

    • Add the radioligand ([³H]-8-OH-DPAT) to all wells at a final concentration close to its Kd.

    • Add the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Receptor + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing IC50 Determination (Non-linear Regression) Scintillation_Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Processing->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity of 1-(2-Methoxyphenyl)piperazine Derivatives at the 5-HT1A Receptor

Beyond binding affinity, understanding the functional activity of a ligand—whether it acts as an agonist, antagonist, or partial agonist—is crucial. Several studies have indicated that many high-affinity derivatives of 1-(2-methoxyphenyl)piperazine behave as antagonists at the 5-HT1A receptor.[1] This means that they bind to the receptor but do not elicit a biological response, and they block the effects of agonists like serotonin.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist, the G-protein dissociates, and its α-subunit inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The βγ-subunits of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Serotonin) Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., MPP Derivative) Antagonist->Receptor Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified 5-HT1A receptor signaling cascade.

Experimental Protocol: Determination of Functional Activity via [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins following receptor stimulation. It can be used to differentiate between agonists, partial agonists, and antagonists.

Principle

In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When an agonist activates the 5-HT1A receptor, it stimulates the binding of [³⁵S]GTPγS to the Gαi/o subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation. Antagonists will not stimulate [³⁵S]GTPγS binding and will inhibit the stimulation caused by an agonist.

Materials
  • Receptor Source: As in the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: 1-(2-methoxyphenyl)piperazine or its derivatives.

  • Agonist Control: A known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

  • Other materials: As in the radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Basal Binding: Assay buffer.

      • Agonist Stimulation: A fixed concentration of a 5-HT1A agonist.

      • Test Compound (Agonist Mode): Serial dilutions of the test compound.

      • Test Compound (Antagonist Mode): A fixed concentration of a 5-HT1A agonist plus serial dilutions of the test compound.

    • Add GDP to all wells.

    • Add the membrane preparation to all wells.

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

  • Quantification: Count the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Agonist Activity: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) values.

    • Antagonist Activity: Plot the amount of [³⁵S]GTPγS bound in the presence of the agonist against the logarithm of the test compound concentration. Determine the IC50 value for the inhibition of agonist-stimulated binding.

Functional Assay Workflow Diagram

GTP_gamma_S_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Reagents + Compounds) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([³⁵S]GTPγS, GDP) Reagent_Prep->Incubation Compound_Prep Test Compound & Agonist Dilutions Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing EC50/IC50 & Emax Determination Scintillation_Counting->Data_Processing

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion and Future Directions

The 1-(2-methoxyphenyl)piperazine scaffold is a highly validated and privileged structure for the design of high-affinity ligands for the 5-HT1A receptor. The extensive research on its derivatives has consistently demonstrated their potent binding in the nanomolar and sub-nanomolar range, with many exhibiting antagonist properties. The methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of novel MPP-based compounds.

Future research in this area will likely focus on fine-tuning the selectivity of these ligands for the 5-HT1A receptor over other serotonin receptor subtypes and other GPCRs. Furthermore, exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, could lead to the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The continued application of the principles and techniques described in this guide will be instrumental in advancing our understanding of 5-HT1A receptor pharmacology and in the development of the next generation of neuropsychiatric therapeutics.

References

  • Mokrosz, J. L., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633–2638. [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry, 15(15), 5270–5280. [Link]

  • Nikolova, V., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1779. [Link]

  • Singh, N., et al. (2012). A homodimeric bivalent radioligand derived from 1-(2-methoxyphenyl)piperazine with high affinity for in vivo 5-HT1A receptor imaging. RSC Advances, 2(18), 7288-7301. [Link]

  • Kowalski, P., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5857–5871. [Link]

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An In-depth Technical Guide to 2-Methoxyphenylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxyphenylpiperazine hydrochloride (2-MeOPP HCl), a pivotal chemical intermediate and pharmacophore in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological significance, with an emphasis on the underlying scientific principles and practical applications.

Introduction: The Significance of the Arylpiperazine Scaffold

2-Methoxyphenylpiperazine belongs to the arylpiperazine class of compounds, a scaffold of immense interest in medicinal chemistry.[1] Its structure, which features a methoxyphenyl group attached to a piperazine ring, serves as a versatile template for designing ligands that target a variety of receptors, most notably serotonin and dopamine receptors within the central nervous system (CNS).[1][2] Consequently, 2-MeOPP HCl is a crucial building block in the synthesis of numerous pharmaceuticals, particularly atypical antipsychotics and anxiolytics.[1] Understanding its fundamental properties is therefore essential for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders.[1]

Chemical Identity and Physicochemical Properties

The hydrochloride salt of 2-methoxyphenylpiperazine is the most commonly used form in research and synthesis due to its improved stability and solubility in aqueous media.

Chemical Structure

The structure of 2-methoxyphenylpiperazine HCl is characterized by a piperazine ring linked at the N1 position to a benzene ring substituted with a methoxy group at the ortho position. The hydrochloride salt is formed by the protonation of the N4 nitrogen of the piperazine ring.

Diagram: Chemical Structure of 2-Methoxyphenylpiperazine HCl

A 2D representation of the chemical structure of 2-methoxyphenylpiperazine hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of 2-methoxyphenylpiperazine and its hydrochloride salt is presented below. These properties are critical for its handling, formulation, and role in chemical synthesis.

Property2-Methoxyphenylpiperazine (Free Base)2-Methoxyphenylpiperazine HClReference(s)
CAS Number 35386-24-45464-78-8[1][3]
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₇ClN₂O[1][3]
Molecular Weight 192.26 g/mol 228.72 g/mol [1][3]
Appearance -Off-white to white crystalline solid[1]
Melting Point 35-40 °C217-219 °C[1]
Boiling Point 130-133 °C at 0.1 mmHg-[1]
Solubility -Very Soluble: Water, Methanol. Freely Soluble: Chloroform. Very Slightly Soluble: Ether. Insoluble: Acetone, Hexane.[1][3]

Synthesis of 2-Methoxyphenylpiperazine HCl

Several synthetic routes to 2-methoxyphenylpiperazine HCl have been reported. A widely employed and reliable method is the condensation reaction between 2-methoxyaniline (o-anisidine) and bis(2-chloroethyl)amine hydrochloride.[1]

Diagram: Synthetic Pathway for 2-Methoxyphenylpiperazine HCl

Synthesis_Workflow Start Starting Materials: 2-Methoxyaniline & Bis(2-chloroethyl)amine HCl Condensation Condensation Reaction (e.g., in Diethyleneglycol monomethyl ether at 150°C) Start->Condensation Intermediate Crude Reaction Mixture Condensation->Intermediate Purification Purification/ Precipitation (e.g., addition of diethyl ether) Intermediate->Purification Product 2-Methoxyphenylpiperazine HCl (Final Product) Purification->Product

A generalized workflow for the synthesis of 2-methoxyphenylpiperazine HCl.

Experimental Protocol: Synthesis from 2-Methoxyaniline

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • 2-methoxyaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Diethyleneglycol monomethyl ether

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a suitable solvent such as diethyleneglycol monomethyl ether.

  • Heat the reaction mixture to approximately 150 °C with continuous stirring for about 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the cooled reaction mixture in a minimal amount of methanol.

  • Induce precipitation of the product by adding a large volume of diethyl ether to the methanolic solution.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to yield 2-methoxyphenylpiperazine hydrochloride as a white solid.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of 2-methoxyphenylpiperazine HCl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include multiplets for the aromatic protons, a singlet for the methoxy group protons, and multiplets for the methylene protons of the piperazine ring. In D₂O, the aromatic protons typically appear in the range of 6.8-7.2 ppm, the methoxy protons as a singlet around 3.8 ppm, and the piperazine protons as two broad multiplets around 3.0-3.4 ppm.[3][4]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons (some of which are quaternary), the methoxy carbon, and the piperazine methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • N-H stretching (secondary amine salt): Broad band around 2400-2700 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹

  • C-N stretching: ~1030-1230 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z 192. Common fragmentation patterns for arylpiperazines involve cleavage of the piperazine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for assessing the purity of 2-methoxyphenylpiperazine HCl and for its quantification in various matrices.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5mM Heptafluorobutyric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm and 276 nm.[5]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a 1:1 mixture of 20 mM HCl and methanol) to a known concentration.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of 2-methoxyphenylpiperazine, typically after conversion to its free base.

Experimental Protocol: GC Analysis

  • Column: 5% phenyl/95% methyl silicone capillary column.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: 280 °C.

  • Oven Program: A temperature gradient, for example, starting at 100°C and ramping up to 280°C.[3]

  • Sample Preparation: Dissolve the sample in methanol.

Pharmacology and Mechanism of Action

2-Methoxyphenylpiperazine is a pharmacologically active compound, primarily recognized for its interaction with serotonergic systems.[2] It serves as both a key intermediate in the synthesis of many CNS-active drugs and as an active metabolite of some of these agents.[2][6]

Receptor Binding Profile

The primary pharmacological target of 2-methoxyphenylpiperazine is the serotonin 5-HT₁ₐ receptor, where it acts as a partial agonist.[2] Its affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors, is generally lower, although derivatives can be designed to have high affinity for these other targets.[2][7]

ReceptorAffinity (Ki)ActivityReference(s)
5-HT₁ₐ High (pKi 6.6-6.9)Partial Agonist[6]
5-HT₂ No significant affinity-[2]
Dopamine Receptors No significant affinity-[2]
α₁-Adrenergic Receptors Variable (derivatives can have high affinity)Antagonist (for some derivatives)[8][9]

Note: The binding profile can be significantly altered by chemical modifications to the parent molecule.

Mechanism of Action and Signaling Pathways

As a partial agonist at the 5-HT₁ₐ receptor, 2-methoxyphenylpiperazine modulates serotonergic neurotransmission. 5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action can result in neuronal hyperpolarization and a reduction in neuronal firing rates. These effects are believed to underlie the anxiolytic and antidepressant properties of many 5-HT₁ₐ receptor agonists.

Diagram: Simplified 5-HT₁ₐ Receptor Signaling

5HT1A_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Ligand 2-MeOPP Ligand->Receptor Binds AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced neuronal firing) PKA->Response Leads to

Activation of the 5-HT₁ₐ receptor by 2-MeOPP leads to the inhibition of adenylyl cyclase.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of arylpiperazines is characterized by extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10]

  • Absorption: Arylpiperazines are generally well-absorbed after oral administration.[11]

  • Distribution: They tend to distribute widely in tissues, including the brain, which is the primary site of action for many of these compounds.[10]

  • Metabolism: The major metabolic pathways for arylpiperazines include N-dealkylation, which can produce active metabolites, and aromatic hydroxylation.[10] The CYP3A4 and CYP2D6 isoenzymes are heavily involved in their metabolism.[10][12] For 2-methoxyphenylpiperazine, O-demethylation is also a potential metabolic route.

  • Excretion: The metabolites are typically excreted as conjugates in the urine.[10]

The significant inter-individual variability in the expression and activity of CYP3A4 and CYP2D6 can lead to variations in the plasma concentrations of arylpiperazines and their metabolites.[10]

Toxicological Profile

The toxicological data for 2-methoxyphenylpiperazine HCl is limited. The available safety data sheets indicate that it is a skin and eye irritant and may cause respiratory irritation.[13] Studies on other piperazine derivatives have suggested a potential for hepatotoxicity at high concentrations.[14] As with any chemical compound, appropriate personal protective equipment should be used when handling 2-methoxyphenylpiperazine HCl in a laboratory setting.

Conclusion

2-Methoxyphenylpiperazine hydrochloride is a compound of significant value to the scientific and drug development communities. Its well-defined chemical and physical properties, established synthetic routes, and diverse analytical methodologies make it a reliable tool for research. Its inherent pharmacological activity, particularly at serotonin receptors, establishes it as a privileged scaffold in the design of novel therapeutics for CNS disorders. A thorough understanding of its properties, from synthesis to pharmacology, is paramount for its effective application in the ongoing quest for new and improved medicines.

References

  • Wikipedia. (2023, December 2). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Singh, S., et al. (2010). Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Arylpiperazines for Management of Benign Prostatic Hyperplasia: Design, Synthesis, Quantitative Structure−Activity Relationships, and Pharmacokinetic Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Retrieved from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128. Retrieved from [Link]

  • Reyes-Parada, M., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. Retrieved from [Link]

  • SKC Inc. (2023). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene) Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023, November 28). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gkeka, P. T., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1774. Retrieved from [Link]

  • Gkeka, P. T., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(6), 1774. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 35(4), 734–740. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Dias-da-Silva, D., et al. (2019). Piperazine derivatives as dangerous abused compounds. Forensic Science International, 305, 109961. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • El-Haj, M., et al. (1997). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones. Journal of analytical toxicology, 21(5), 379–384. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • Grokipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

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History and development of phenylpiperazine derivatives in neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The N-phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, representing a versatile and privileged scaffold in the design of neuropharmacological agents.[1][2] Its unique structural and physicochemical properties have enabled the development of a wide array of drugs targeting the central nervous system (CNS).[1][3] This guide provides a comprehensive exploration of the history, development, structure-activity relationships, and therapeutic applications of phenylpiperazine derivatives, offering in-depth insights for professionals in drug discovery and development.

The journey of phenylpiperazine derivatives in neuropharmacology is a compelling narrative of rational drug design and serendipitous discovery. From their early exploration in the mid-20th century to their current status as key components of blockbuster drugs, these compounds have significantly impacted the treatment of various psychiatric and neurological disorders.[1] Their ability to modulate a range of aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, has led to their successful application as antipsychotics, antidepressants, and anxiolytics.[3]

A Historical Perspective: From Early Discoveries to Modern Therapeutics

The story of phenylpiperazine derivatives in neuropharmacology begins in the mid-20th century with the investigation of piperazine-containing compounds for various pharmacological activities.[1] The initial synthesis of the 1-phenylpiperazine core structure opened the door to extensive structure-activity relationship (SAR) studies, which have since yielded a diverse and clinically significant class of drugs.[1]

A pivotal moment in this history was the development of the first-generation antipsychotics. While not all were phenylpiperazine derivatives, their mechanism of action, primarily dopamine D2 receptor antagonism, set the stage for future developments. The subsequent quest for agents with improved side-effect profiles, particularly a reduction in extrapyramidal symptoms (EPS), led to the era of atypical or second-generation antipsychotics.[4]

A significant breakthrough came with the discovery and development of aripiprazole . Originally discovered by Otsuka Pharmaceutical Co. and co-developed with Bristol-Myers Squibb, aripiprazole was first marketed in the USA in 2002.[5] It represents a third-generation antipsychotic with a unique mechanism of action as a dopamine D2 partial agonist, a concept that has been described as a paradigm shift in antipsychotic drug development.[6]

In the realm of anxiolytics, buspirone , first synthesized in 1968, marked a departure from the benzodiazepine class.[7] Initially investigated as an antipsychotic, its anxiolytic properties were later recognized, leading to its FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD).[7] Its non-sedating nature and low potential for dependence offered a significant advantage over existing treatments.[7]

The development of antidepressants such as trazodone and nefazodone further solidified the importance of the phenylpiperazine scaffold. Trazodone, a triazolopyridine derivative, was developed as a serotonin antagonist and reuptake inhibitor (SARI), offering a dual mechanism of action.[1][8]

The Core Scaffold and Structure-Activity Relationships (SAR)

The 1-phenylpiperazine core is the foundational structure from which a multitude of neuropharmacological agents have been derived. The versatility of this scaffold lies in the ability to modify its structure at several key positions, leading to significant changes in receptor binding affinity, selectivity, and functional activity.

Caption: The core 1-phenylpiperazine scaffold with key areas for substitution.

The nature and position of substituents on the phenyl ring (R') and the group attached to the N4 position of the piperazine ring (R'') are critical determinants of pharmacological activity.

  • Phenyl Ring Substitutions (R'): Modifications to the phenyl ring significantly influence receptor affinity and selectivity. For example, substitution at the ortho position with a group that has a negative potential is generally favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors.[9][10] The meta position appears to be crucial for differentiating between 5-HT1A and alpha-1 receptor activity, with the 5-HT1A receptor accommodating bulkier substituents.[9][10]

  • N4-Piperazine Substitutions (R''): The substituent at the N4 position often consists of a linker chain and a terminal functional group or heterocyclic moiety. This part of the molecule plays a significant role in dictating the drug's overall pharmacological profile, including its classification as an antipsychotic, antidepressant, or anxiolytic. The length and nature of this linker can modulate affinity and selectivity for various serotonin and dopamine receptor subtypes.[10]

Mechanism of Action: Modulating Serotonergic and Dopaminergic Pathways

The neuropharmacological effects of phenylpiperazine derivatives are primarily mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors. Many of these compounds exhibit a "multi-target" profile, engaging with several receptor subtypes to produce their therapeutic effects.[11]

Key Receptor Interactions:
  • Serotonin 5-HT1A Receptors: Many phenylpiperazine derivatives, such as buspirone and aripiprazole, act as partial agonists at 5-HT1A receptors.[7][12] This interaction is thought to contribute to their anxiolytic and antidepressant effects.[7]

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics, including aripiprazole, and is also a feature of antidepressants like trazodone.[12][13] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate some of the side effects associated with dopamine D2 receptor blockade.[12]

  • Dopamine D2 Receptors: The interaction with D2 receptors is central to the antipsychotic effects of these drugs. Aripiprazole is unique in its partial agonism at D2 receptors, which allows it to act as a "dopamine system stabilizer."[6][9] In conditions of dopamine hyperactivity, it reduces dopaminergic neurotransmission, while in areas of low dopamine, it enhances it.[9]

  • Other Receptors: Phenylpiperazine derivatives can also interact with other receptors, including dopamine D3 receptors, other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT7), and adrenergic receptors, which can further modulate their therapeutic effects and side-effect profiles.[14][15]

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., 5-HT1A, D2) G_protein G-protein (Gi/o, Gs) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Phenylpiperazine Phenylpiperazine Derivative (Ligand) Phenylpiperazine->GPCR Binding Cellular_Response Cellular Response (e.g., altered neuronal firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway modulated by phenylpiperazine derivatives.

Key Phenylpiperazine Derivatives in Neuropharmacology

The following table summarizes the key pharmacological properties of some of the most prominent phenylpiperazine derivatives used in clinical practice.

Drug NamePrimary Indication(s)Key Mechanism of ActionReceptor Binding Profile (Simplified)
Aripiprazole Schizophrenia, Bipolar DisorderDopamine D2 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonistD2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)
Buspirone Generalized Anxiety Disorder5-HT1A partial agonist5-HT1A (partial agonist), D2 (antagonist)
Trazodone Major Depressive Disorder, InsomniaSerotonin antagonist and reuptake inhibitor (SARI)5-HT2A (antagonist), SERT (inhibitor), α1-adrenergic (antagonist), H1 (antagonist)
Nefazodone Major Depressive DisorderSerotonin antagonist and reuptake inhibitor (SARI)5-HT2A (antagonist), SERT (inhibitor), NET (inhibitor)

Experimental Protocols for Characterization

The development and characterization of phenylpiperazine derivatives rely on a suite of in vitro and in vivo assays to determine their pharmacological properties.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16] These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: A cell membrane preparation expressing the target receptor is prepared.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound (the phenylpiperazine derivative).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[16]

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant), a measure of the affinity of the test compound for the receptor, is then calculated from the IC50 value.

GPCR Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.

Step-by-Step Methodology for a GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Incubation: Incubate the membranes with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.[17]

  • Stimulation: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the G-protein α-subunit. The [35S]GTPγS binds to the activated G-protein.[17]

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-protein is measured, which is proportional to the level of receptor activation.

  • Data Analysis: The results can differentiate between full agonists, partial agonists, and antagonists.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Phenylpiperazine Derivative Binding Radioligand Binding Assay (Affinity) Synthesis->Binding Functional GPCR Functional Assay (Efficacy) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK PD Pharmacodynamics (Behavioral Models) PK->PD

Caption: A typical experimental workflow for the characterization of a novel phenylpiperazine derivative.

Synthetic Pathways

The synthesis of 1-arylpiperazine derivatives, the core of many of these neuropharmacological agents, can be achieved through several routes. A common and industrially scalable method is the nucleophilic substitution reaction between an appropriately substituted aryl halide and piperazine.

General Synthesis of 1-Arylpiperazines

A prevalent method involves the palladium-catalyzed Buchwald-Hartwig amination, which allows for the efficient coupling of aryl halides with piperazine.

Example Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine the aryl halide, piperazine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the desired 1-arylpiperazine.

Synthesis of Aripiprazole

The synthesis of aripiprazole is a multi-step process that involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[6][12] This coupling is an N-alkylation reaction where the piperazine nitrogen displaces the bromide on the butoxy linker.[6]

Synthesis of Buspirone

One synthetic route to buspirone involves the alkylation of 1-(2-pyrimidyl)piperazine with 4-chlorobutyronitrile, followed by the reduction of the nitrile group to a primary amine. This amine is then reacted with 3,3-tetramethyleneglutaric anhydride to form the final buspirone molecule.[7]

Synthesis of Trazodone

The synthesis of trazodone can be achieved by reacting 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with[7][12][18]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base.[19]

Conclusion

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a diverse range of neuropharmacological agents. The journey from early synthetic explorations to the creation of highly optimized and clinically successful drugs like aripiprazole and buspirone underscores the power of medicinal chemistry in refining the pharmacological properties of a core molecular structure. The ongoing research into novel phenylpiperazine derivatives continues to expand our understanding of the complex interplay between chemical structure and neurobiological function, paving the way for the next generation of therapeutics for CNS disorders.

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An In-depth Technical Guide to 1-(2-methoxyphenyl)piperazine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of 1-(2-methoxyphenyl)piperazine in its free base form and as a hydrochloride (HCl) salt. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in pharmaceutical synthesis.[1][2] This document will delve into the critical physicochemical differences, handling and stability considerations, and analytical methodologies pertinent to both forms, providing the necessary technical insights for informed application in research and development.

1-(2-Methoxyphenyl)piperazine is a derivative of piperazine and serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] Its structure is a versatile scaffold for developing ligands for serotonin and adrenergic receptors.[2][3] The choice between using the free base or the HCl salt can significantly impact the experimental outcomes, from reaction efficiency to the final product's formulation and bioavailability.

Part 1: Physicochemical Properties: A Tale of Two Forms

The conversion of the free base to its HCl salt fundamentally alters the molecule's properties. This transformation from a neutral entity to an ionic species has profound implications for its behavior in both chemical and biological systems.

Core Structural and Property Differences

The primary distinction lies in the protonation of one of the nitrogen atoms in the piperazine ring. This seemingly minor change leads to a cascade of differences in physical and chemical characteristics, which are summarized below.

Property1-(2-methoxyphenyl)piperazine (Free Base)1-(2-methoxyphenyl)piperazine HCl (Salt)Rationale for Difference
CAS Number 35386-24-4[2]5464-78-8[2][4][5][6]Different chemical entities.
Molecular Formula C₁₁H₁₆N₂O[2]C₁₁H₁₇ClN₂O or C₁₁H₁₆N₂O · HCl[1][2][4][7]Addition of HCl to the base.
Molecular Weight 192.26 g/mol [2][8]228.72 g/mol [2][4][6][7]The addition of the mass of HCl.
Appearance Not explicitly stated, but likely an oil or low-melting solidWhite to off-white crystalline powder/solid[1][2][9]Salt formation typically leads to crystalline solids with higher melting points.[10]
Melting Point 35-40 °C[2][8]210-219 °C[1][2][5][7][9]The ionic lattice of the salt requires significantly more energy to overcome.[10]
Boiling Point 130-133 °C at 0.1 mmHg[2]130-133 °C (decomposes)[9]The salt is likely to decompose before boiling.
Density 1.095 g/mL at 25 °C[2]~1.2 g/cm³[1]Salts are generally more densely packed in their crystal lattice.
pKa Not directly found, but piperazine has pKa values of ~9.73 and ~5.35.[11] Aryl substitution can lower these values.Not applicableThe pKa is a measure of the basicity of the free base.
Hygroscopicity Likely lowHygroscopic[5]Salts, especially those of strong acids like HCl, tend to be more polar and attract water.[12][13][14]
Solubility Profile: A Critical Consideration

The most significant practical difference between the base and its HCl salt is their solubility. This is a critical factor in drug development, influencing everything from reaction conditions to bioavailability.[10][12]

Solvent1-(2-methoxyphenyl)piperazine (Free Base)1-(2-methoxyphenyl)piperazine HCl (Salt)
Water Insoluble/Very Slightly SolubleVery Soluble/Freely Soluble[1][2][6]
Methanol SolubleFreely Soluble[1][2][5][6]
Ethanol SolubleSlightly Soluble[1]
Chloroform SolubleFreely Soluble[2][6]
Acetone SolubleInsoluble[2][6]
Diethyl Ether SolubleVery Slightly Soluble[2][6]
Hexane SolubleInsoluble[2][6]
DMSO SolubleSoluble (10 mg/mL)[4][5]
DMF SolubleSoluble (1 mg/mL)[4]

The enhanced aqueous solubility of the HCl salt is a direct consequence of its ionic nature, allowing for favorable interactions with polar water molecules.[10] This property is often exploited in pharmaceutical formulations to improve drug dissolution and absorption.[10]

Part 2: Stability, Handling, and Storage

The chemical form dictates the appropriate procedures for handling and storage to ensure the integrity of the compound.

Free Base
  • Stability : As a free amine, it is more susceptible to oxidation.[10][13] Phenylpiperazines, in general, have shown some degradation over time, especially when not stored under optimal conditions.[15]

  • Handling : Due to its lower melting point, it may be a viscous liquid or a low-melting solid at room temperature, which can present handling challenges. It is classified as causing severe skin burns and eye damage.

  • Storage : Should be stored in a cool, dry place, under an inert atmosphere if possible, to minimize oxidation.

HCl Salt
  • Stability : The protonated amine group in the salt form is less prone to oxidation, leading to enhanced chemical stability.[10][13] It is generally stable under recommended storage conditions.[9]

  • Handling : As a crystalline solid, it is generally easier to weigh and handle than the free base.[10] However, it is hygroscopic, meaning it can absorb moisture from the air.[5] This can affect the accuracy of weighing and may lead to degradation over time if not handled in a dry environment.[12][14]

  • Storage : Must be stored in a tightly sealed container in a cool, dry place to protect it from moisture.[1]

Part 3: Synthesis and Interconversion

Understanding the synthesis of both forms and the ease of their interconversion is crucial for practical applications.

Synthesis of the HCl Salt

A common synthetic route involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[2] Another approach is to first synthesize the free base and then convert it to the HCl salt.

Experimental Protocol: Formation of the HCl Salt from the Free Base

This protocol describes the conversion of 1-(2-methoxyphenyl)piperazine free base to its hydrochloride salt.

  • Dissolution : Dissolve the 1-(2-methoxyphenyl)piperazine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification : Slowly add a solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) to the stirred solution of the free base.[16] An equimolar amount of HCl is typically used.

  • Precipitation : The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution as a solid.

  • Isolation : The solid precipitate is collected by filtration.

  • Washing and Drying : The collected solid is washed with the solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities and then dried under vacuum to yield the pure hydrochloride salt.[2]

G cluster_workflow HCl Salt Formation Workflow A Dissolve Free Base in Diethyl Ether B Add Ethereal HCl (Stirring) A->B Step 1 C Precipitation of HCl Salt B->C Step 2 D Filter to Collect Solid C->D Step 3 E Wash with Diethyl Ether D->E Step 4 F Dry Under Vacuum E->F Step 5

Caption: Workflow for the conversion of the free base to the HCl salt.

Liberation of the Free Base from the HCl Salt

The free base can be readily regenerated from the HCl salt by treatment with a base.

Experimental Protocol: Regeneration of the Free Base

  • Dissolution : Dissolve the 1-(2-methoxyphenyl)piperazine HCl salt in water.

  • Basification : Add a suitable base, such as sodium hydroxide or sodium carbonate solution, to the aqueous solution until the pH is basic (e.g., pH > 10).

  • Extraction : Extract the liberated free base from the aqueous solution using a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation : Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure to obtain the free base.

Part 4: Analytical Characterization

Distinct analytical profiles allow for the unambiguous identification and purity assessment of each form.

Analytical Technique1-(2-methoxyphenyl)piperazine (Free Base)1-(2-methoxyphenyl)piperazine HCl (Salt)
Mass Spectrometry (MS) Molecular ion peak at m/z 192.Will show the same molecular ion peak for the free base (m/z 192) as the HCl is lost during ionization.
¹H NMR Spectroscopy Characteristic peaks for the methoxy, aromatic, and piperazine protons. The NH proton of the piperazine ring will be observable.The protonation of the nitrogen will cause a downfield shift of the adjacent protons. The NH proton signal will be different or may exchange with solvent protons.
¹³C NMR Spectroscopy Distinct signals for all carbon atoms.Protonation of the nitrogen will affect the chemical shifts of the adjacent carbon atoms.[16]
Infrared (IR) Spectroscopy Will show a characteristic N-H stretching vibration.The N-H stretch will be shifted and broadened due to the formation of the ammonium salt (N⁺-H).
UV-Vis Spectroscopy λmax at approximately 244 and 276 nm.[4]Similar λmax values to the free base as the chromophore is largely unaffected.[4]

Part 5: Conclusion and Practical Recommendations

The choice between 1-(2-methoxyphenyl)piperazine free base and its HCl salt is a critical decision in the workflow of pharmaceutical research and development.

  • For organic synthesis in non-polar solvents : The free base is generally preferred due to its better solubility in common organic solvents.

  • For aqueous reactions or formulations : The HCl salt is the superior choice due to its high water solubility.[1][2][6][10]

  • For long-term storage and handling : The HCl salt offers greater chemical stability and ease of handling as a crystalline solid, provided it is protected from moisture.[10]

  • For formulation of oral dosage forms : The HCl salt is almost always used to enhance dissolution and bioavailability.[10]

Ultimately, a thorough understanding of the distinct properties of each form, as outlined in this guide, is paramount for the successful design and execution of experiments and the development of robust and effective pharmaceutical products.

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Methodological & Application

Protocol for dissolving 1-(2-methoxyphenyl)piperazine HCl for in vivo injection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Administration Protocol for 1-(2-Methoxyphenyl)piperazine Hydrochloride

Prepared for: Pharmacologists, Medicinal Chemists, and Preclinical Development Scientists Subject: Optimization of aqueous dissolution, physiological buffering, and intraperitoneal (i.p.) injection protocols for serotonin (5-HT) receptor ligands.

Introduction & Pharmacological Context

1-(2-methoxyphenyl)piperazine hydrochloride (often abbreviated as 2-MeOPP HCl) is a highly versatile chemical synthon and an active pharmacological agent. In neuropharmacology and drug development, it is primarily recognized for its high-affinity binding to serotonin (5-HT) receptors [1]. As a structural analog and metabolite of several atypical antipsychotics, it is routinely utilized in preclinical in vivo models to evaluate neurochemical pathways, anxiety, and behavioral disorders.

Successfully formulating 2-MeOPP HCl for in vivo administration requires careful attention to its physicochemical properties—specifically its hygroscopic nature, the acidic contribution of its hydrochloride salt, and the strict physiological limitations of the target injection site.

Physicochemical Data & Formulation Rationale

Before initiating any formulation protocol, the quantitative parameters of the test article must be accounted for. 2-MeOPP HCl exhibits significantly distinct solubility mechanics compared to its free-base counterpart.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine HCl

ParameterSpecification / PropertyPractical Formulation Impact
Molecular Formula C₁₁H₁₆N₂O · HClContains an equivalent of hydrochloric acid; will lower the pH of unbuffered aqueous solutions.
Molar Mass 228.72 g/mol Must be used for precise molarity calculations in in vitro binding assays [2].
Appearance White to off-white crystalline solidAny discoloration (e.g., yellowing) indicates oxidative degradation.
Solubility Profile Highly soluble in H₂O, DMSO, MethanolFree-base requires organic solvents; the HCl salt enables straightforward aqueous (saline) dissolution.
Hygroscopicity Highly HygroscopicReadily absorbs atmospheric moisture, which artificially inflates the mass during weighing, leading to sub-dosing [3].
Storage -20°C to Room Temperature (Desiccated)Must be stored in a tightly sealed container with inert gas purging (Argon/Nitrogen) to prevent water ingress.
The Causality of Vehicle Selection

The fundamental principle of in vivo formulation is minimizing vehicle-induced artifact. Because 2-MeOPP is formulated as a hydrochloride salt, the protonated basic piperazine nitrogen forms strong ion-dipole interactions with water, conferring robust aqueous solubility.

  • The Gold Standard (Isotonic Saline): Sterile 0.9% NaCl (saline) is the preferred primary vehicle. It is isotonic to mammalian plasma, preventing the osmotic shock, hemolysis, and localized tissue necrosis associated with injecting pure water.

  • Co-solvent Contingencies: If working with exceptionally high doses where initial dissolution is sluggish, a maximal concentration of 5% DMSO and 5% Tween-80 in saline can be utilized [2]. However, for standard pharmacological dosing (e.g., 1–10 mg/kg), sterile saline alone is highly efficacious and eliminates the confounding neurodepressant effects of DMSO.

  • pH Modulation (Self-Validating Step): Dissolving a hydrochloride salt at high concentrations releases protons, which can drop the solution's pH. If the pH drops below 4.5, i.p. injection will trigger chemical peritonitis (severe abdominal pain), which aggressively confounds behavioral assays (e.g., elevated plus-maze, open field tests). Validating and adjusting the pH to ~6.5–7.4 is a strict requirement.

Step-by-Step Protocol: Preparation for a 10 mg/kg In Vivo Injection

Assuming preparation of a 2.0 mg/mL dosing solution for intraperitoneal (i.p.) administration in 25 g adult mice (injection volume limit: 10 mL/kg).

Phase 1: Equilibration & Weighing

  • Thermal Equilibration: Remove the 2-MeOPP HCl vial from cold storage (-20°C). Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, permanently altering its mass-to-mole ratio.

  • Rapid Weighing: Quickly weigh out 20.0 mg of the crystalline solid using an analytical balance. Promptly purge the source vial with Argon or Nitrogen gas, reseal, and return to desiccation.

Phase 2: Dissolution & Buffering 3. Vehicle Addition: Transfer the 20.0 mg of powder to a sterile glass scintillation vial. Add 9.8 mL of sterile 0.9% NaCl (Isotonic Saline). 4. Agitation: Vortex the mixture at maximum speed for 60 seconds. If microscopic particulates remain, place the vial in an ultrasonic water bath for 3–5 minutes at room temperature. 5. pH Verification (Quality Control): Extract a 10 µL aliquot and test the pH using micro-pH paper or a calibrated micro-electrode. If the pH is < 5.0, add 0.1 N NaOH dropwise (typically 1-3 drops) while vortexing until the pH stabilizes between 6.5 and 7.4. 6. Volume Finalization: Bring the final volume to exactly 10.0 mL with 0.9% NaCl to achieve a precise 2.0 mg/mL concentration.

Phase 3: Sterilization & Administration 7. Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm PES (polyethersulfone) syringe filter. Filter the solution into a sterile, septum-capped amber vial.

  • Self-Validating Check: The filtration should require minimal physical pressure. If significant resistance is met, the drug has precipitated—indicating an error in weighing, an incorrect vehicle, or unadjusted pH. The protocol must be restarted.
  • In Vivo Administration: For a 25 g mouse receiving a 10 mg/kg dose, inject exactly 125 µL of the sterile solution into the lower right quadrant of the peritoneum (i.p.) using a 27G needle. Monitor the animal for 5 minutes post-injection for signs of writhing (an indicator of poor pH/tonicity).

Experimental Workflow & Biological Targeting

To visualize the sequential logic of the formulation and its subsequent biological mechanism of action, refer to the systemic pathway below.

G cluster_0 Phase 1: Formulation & Quality Control cluster_1 Phase 2: In Vivo Pharmacodynamics A Weigh 2-MeOPP HCl (Hygroscopic Salt) B Add 0.9% Isotonic Saline (Primary Vehicle) A->B C Assess & Adjust pH (Target: 6.5 - 7.4) B->C D 0.22 µm PES Filtration (Sterilization) C->D E Intraperitoneal (i.p.) Injection (10 mL/kg limit) D->E Aseptic Transfer F Systemic Absorption & Blood-Brain Barrier Transit E->F G 5-HT Receptor Modulation (Behavioral & Neurochemical Output) F->G

Caption: Sequential workflow from 2-MeOPP HCl physicochemical formulation to 5-HT receptor targeting.

Consolidated References

To verify the chemical characteristics, solubility guidelines, and in vivo parameters utilized in this protocol, refer to the following authoritative sources:

  • 1-(2-Methoxyphenyl)piperazine hydrochloride, 97% Thermo Fisher Scientific. Detailing physicochemical properties, hygroscopicity, and cold-storage (-20°C) recommendations. URL:[Link]

Application Notes and Protocols for the Synthesis of Urapidil Utilizing 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Urapidil is a peripherally acting alpha-adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist, a dual mechanism that makes it a highly effective agent for the management of hypertension and in the treatment of hypertensive emergencies.[1][2] Its unique pharmacological profile allows for the reduction of peripheral blood pressure without inducing reflex tachycardia, a common side effect with other vasodilators.[2] The molecular architecture of urapidil features a uracil moiety connected via a propylamino linker to a piperazine ring, which is substituted with a methoxyphenyl group.

The synthesis of urapidil relies on the strategic coupling of these key fragments. Among the various synthetic strategies, those employing 1-(2-methoxyphenyl)piperazine as a core building block are prevalent due to its commercial availability and versatile reactivity.[3][4][5] This piperazine derivative serves as the nucleophilic component that is introduced to form the terminal end of the urapidil molecule.

This document provides a detailed guide for researchers and drug development professionals on the synthesis of urapidil, focusing on established and improved methods that utilize 1-(2-methoxyphenyl)piperazine. We will explore two primary synthetic pathways, providing step-by-step protocols, explanations of the underlying chemical principles, and methods for purification and characterization.

Overview of Synthetic Strategies

The construction of urapidil from 1-(2-methoxyphenyl)piperazine can be broadly categorized into two main approaches. The choice of strategy often depends on the availability of starting materials, desired scale, and process optimization goals such as yield and purity.

  • Direct Alkylation Approach: This is a convergent synthesis where a pre-formed uracil derivative containing an electrophilic propyl chain is directly coupled with 1-(2-methoxyphenyl)piperazine.

  • Sequential Ring-Opening and Alkylation: A more linear approach where 1-(2-methoxyphenyl)piperazine is first reacted with a three-carbon synthon, like oxetane, to build the side chain. This intermediate is then activated and coupled with an amino-uracil derivative.

The following diagram illustrates these two divergent pathways originating from the common key intermediate.

Urapidil_Synthesis_Overview cluster_0 Core Intermediate cluster_1 Route A: Direct Alkylation cluster_2 Route B: Sequential Synthesis 1_2_MOP 1-(2-Methoxyphenyl)piperazine Urapidil_A Urapidil AminoAlcohol 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol ChloroUracil 6-[(3-chloropropyl)amino]-1,3-dimethyluracil ChloroUracil->Urapidil_A Oxetane Oxetane Oxetane->AminoAlcohol Urapidil_B Urapidil AminoAlcohol->Urapidil_B AminoUracil 6-Amino-1,3-dimethyluracil

Caption: High-level overview of the two primary synthetic routes to Urapidil.

Protocol 1: Synthesis via Direct Alkylation

This method involves the direct nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and 6-[(3-chloropropyl)amino]-1,3-dimethyluracil. The efficiency of this reaction can be significantly enhanced by using specialized catalysis techniques, such as inverse phase-transfer catalysis (IPTC) or palladium-based catalysis systems, which improve the interaction between the reactants.[6][7][8]

Rationale for Catalysis

In this key step, the piperazine hydrochloride salt is often used, which has limited solubility in common organic solvents, while the uracil derivative is more organo-soluble.

  • Inverse Phase-Transfer Catalysis (IPTC): Catalysts like β-cyclodextrin are employed in aqueous media. The catalyst encapsulates the organic-soluble reactant, transporting it into the aqueous phase to react with the water-soluble piperazine salt. This technique offers high yields and uses environmentally benign solvents.[6][7]

  • Palladium/N-Heterocyclic Carbene (Pd/NHC) Catalysis: This modern approach allows for a highly efficient coupling reaction, even at moderate temperatures, resulting in high yields and purity. The catalyst system facilitates the C-N bond formation under homogenous conditions.[8][9]

Experimental Protocol (Adapted from Pd/NHC Catalysis Method[8])

Caption: Workflow for the Pd/NHC-catalyzed synthesis of Urapidil.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMolar Eq.
1-(2-methoxyphenyl)piperazine HCl5464-78-8228.721.0
6-(3-chloropropyl)-1,3-dimethyluracil66555-33-9230.671.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.004
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride250285-32-6425.040.008
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Dioxane (anhydrous)123-91-188.11Solvent
Ethanol64-17-546.07Recrystallization

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, add the NHC imidazole salt (0.02 mol), Palladium(II) acetate (0.01 mol), anhydrous dioxane (20 L for a 2.5 mol scale reaction), and potassium carbonate (5.0 mol) to a suitable reactor.[8]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalytic complex.

  • Reaction: Add 1-(2-methoxyphenyl)piperazine hydrochloride (2.5 mol) and 6-(3-chloropropyl)-1,3-dimethyluracil (2.75 mol) to the reactor.[8]

  • Heat the reaction mixture to 60-80°C and maintain for 6 hours with stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Filter the crude product under vacuum.

  • Dissolve the crude product in hot ethanol (approx. 70°C).

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly and leave undisturbed overnight to crystallize.

  • Isolation: Collect the white crystals by filtration and dry under vacuum at 40°C for 6 hours to yield pure urapidil.[8] The typical yield for this process is reported to be around 83%.[8]

Protocol 2: Synthesis via Oxetane Ring-Opening

This improved, linear synthesis builds the molecule sequentially, offering benefits in purification of intermediates and potentially avoiding the handling of highly viscous solvent-free reactions mentioned in earlier syntheses.[1][2] The key first step is a Lewis acid-catalyzed ring-opening of oxetane with 1-(2-methoxyphenyl)piperazine.

Rationale for Lewis Acid Catalysis

Oxetane, a four-membered cyclic ether, is relatively stable. A Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃), is required to activate the oxetane ring. The catalyst coordinates to the oxygen atom, polarizing the C-O bonds and making the ring susceptible to nucleophilic attack by the secondary amine of the piperazine. This method provides the key γ-amino alcohol intermediate in good yield.[1][2]

Experimental Protocol (Adapted from Yb(OTf)₃ Catalyzed Method[1][2])

Caption: Workflow for the sequential synthesis of Urapidil via oxetane ring-opening.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
1-(2-methoxyphenyl)piperazine35386-24-4192.26Starting material
Oxetane503-30-058.081.5 molar eq.
Ytterbium(III) triflate54761-04-5620.255 mol% catalyst
Tosyl chloride (TsCl)98-59-9190.65For hydroxyl activation
6-Amino-1,3-dimethyluracil6642-31-5155.15Final coupling partner
Triethylamine (Et₃N)121-44-8101.19Base
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetonitrile, DichloromethaneVarious-Solvents

Procedure:

  • Synthesis of 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol:

    • To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile, add oxetane (1.5 eq) and Yb(OTf)₃ (0.05 eq).[1][2]

    • Reflux the mixture for 48 hours.

    • After cooling, evaporate the solvent under reduced pressure. The resulting key intermediate can be purified by recrystallization.[1]

  • Activation of the Hydroxyl Group:

    • Dissolve the intermediate alcohol from the previous step in dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N) as a base.

    • Cool the solution to 0°C and add tosyl chloride (TsCl) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Perform an acidic wash to remove excess triethylamine, then dry the organic phase and evaporate the solvent. This tosylated intermediate is often used directly in the next step without further purification.[1][2]

  • Final Condensation to Urapidil:

    • To the crude tosylated intermediate, add 6-amino-1,3-dimethyluracil (1.0 eq), potassium carbonate (1.5 eq) as a base, and acetonitrile as the solvent.[2]

    • Reflux the mixture for 6 hours.

    • Upon completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent.

    • The final product, urapidil, can be purified by column chromatography or recrystallization to yield the final product with an overall yield of approximately 45%.[1]

Purification and Characterization

Purification:

  • Anti-solvent Precipitation/Recrystallization: A common and effective method for purifying the final urapidil product is anti-solvent precipitation.[6][7]

    • Protocol: Dissolve the crude urapidil in a suitable solvent like dichloromethane. While stirring, slowly add an anti-solvent such as acetone. Urapidil, being less soluble in the mixture, will precipitate out. Cooling the mixture (e.g., to 7°C) can enhance the yield.[6][7] The resulting solid can be collected by filtration, washed with the anti-solvent, and dried. This method can yield urapidil with >98.5% purity.[6][7]

Characterization:

The identity and purity of the synthesized urapidil should be confirmed using standard analytical techniques.

PropertyTypical Value / MethodReference(s)
Appearance White crystalline powder[6]
Melting Point 156-158 °C[8]
Molecular Weight 387.47 g/mol -
¹H-NMR, ¹³C-NMR To confirm the chemical structure[1][6]
Mass Spectrometry (MS) To confirm the molecular weight[1][6]
Infrared Spectroscopy (IR) To identify characteristic functional groups[6][8]
Purity (HPLC) To determine the purity profile[6]

The structure of the final product should be unequivocally confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).[1]

Conclusion

The synthesis of urapidil using 1-(2-methoxyphenyl)piperazine as a key intermediate is a well-established process in pharmaceutical chemistry. The choice between a direct, convergent alkylation and a linear, sequential approach depends on factors such as catalyst cost, process control, and intermediate handling. The direct alkylation route, particularly when optimized with modern catalytic systems like Pd/NHC, offers a shorter and high-yielding pathway.[8][9] The sequential route involving oxetane ring-opening provides an alternative with different process considerations but also results in good overall yields.[1][2] Both methods, followed by robust purification protocols, can deliver high-purity urapidil suitable for further pharmaceutical development.

References

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (2024). ProQuest. [Link]

  • Improvement of the synthesis of urapidil. (2025). ResearchGate. [Link]

  • Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Improvement of the Synthesis of Urapidil. Semantic Scholar. [Link]

  • CN104262264B - A kind of preparation technology of Urapidil hydrochloride.
  • CN104262264A - New preparation technique of urapidil hydrochloride.
  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. ResearchGate. [Link]

  • [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Scilit. [Link]

  • CN109516960B - Preparation method of urapidil hydrochloride.
  • (PDF) Physical characterization of solid forms of urapidil. ResearchGate. [Link]

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Preparation of 1-(2-methoxyphenyl)piperazine HCl Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-methoxyphenyl)piperazine (oMeOPP) is a piperazine derivative that serves as a crucial chemical intermediate and a pharmacologically active compound.[1] As a significant pharmacophore, it is a building block for numerous drugs targeting the central nervous system, particularly those interacting with the serotonergic system.[1][2] Its primary mechanism of action involves interaction with serotonin receptors, especially the 5-HT₁ₐ and 5-HT₂ₐ subtypes, making it a valuable tool in neuroscience and pharmacological research.[1][3]

Accurate and reproducible experimental results in cell culture are fundamentally dependent on the precise and sterile preparation of stock solutions.[4] Improperly prepared solutions can lead to errors in final concentration, contamination, or compound degradation, compromising the validity of the data. This guide provides a detailed, field-proven protocol for the preparation, storage, and quality control of 1-(2-methoxyphenyl)piperazine hydrochloride (HCl) stock solutions, ensuring consistency and reliability for cell-based assays.

Physicochemical Properties & Solubility

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol. The hydrochloride salt form enhances stability and handling characteristics compared to the free base.[5]

PropertyValueSource(s)
Chemical Name 1-(2-methoxyphenyl)piperazine, monohydrochloride[6]
CAS Number 5464-78-8[1][6]
Molecular Formula C₁₁H₁₇ClN₂O[1][7]
Molecular Weight 228.72 g/mol [1][7]
Appearance White to off-white solid/crystalline powder[1][5][8]
Melting Point 217-219 °C[1][7]
Solubility DMSO: ≥10 mg/mLWater/PBS (pH 7.2): ≥10 mg/mLMethanol: Freely SolubleEthanol: Slightly Soluble (1 mg/mL)[1][6][8][9]

Causality Note: The high solubility of the HCl salt in aqueous solutions like PBS and organic solvents like DMSO makes it versatile for cell culture applications. DMSO is often the preferred solvent for creating high-concentration stocks due to its ability to readily dissolve organic compounds and its miscibility with aqueous culture media. However, the compound's high water solubility also makes sterile-filtered water or PBS a viable, less cytotoxic alternative.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions.[10] All steps involving open containers must be performed in a certified laminar flow hood or biological safety cabinet to maintain sterility.[11][12]

Materials and Reagents
  • 1-(2-methoxyphenyl)piperazine HCl (CAS 5464-78-8)

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Alternative Solvent: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes (1.5 mL) or cryogenic vials

  • Calibrated analytical balance

  • Sterile syringe (1-3 mL)

  • Sterile syringe filter (0.22 µm pore size, PVDF or other compatible material)

  • Pipette-aid and sterile serological pipettes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solution Phase (Sterile Hood) cluster_store Storage Phase calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh M.W. = 228.72 g/mol add_solvent 3. Add Solvent (DMSO) weigh->add_solvent Aseptically transfer dissolve 4. Vortex to Dissolve add_solvent->dissolve sterilize 5. Sterile Filter dissolve->sterilize Ensure clarity aliquot 6. Aliquot sterilize->aliquot store 7. Store at -20°C aliquot->store Single-use volumes

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology

1. Calculation of Required Mass: The fundamental formula for calculating the mass needed for a specific molar concentration is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL (0.001 L):

  • Mass (mg) = 10 mmol/L x 0.001 L x 228.72 g/mol

  • Mass (mg) = 2.287 mg

Expert Tip: It is often practical to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors, as accurately weighing ~2 mg can be challenging. For example, to make 5 mL of 10 mM stock, you would weigh 11.44 mg.

2. Weighing the Compound:

  • Using a calibrated analytical balance, carefully weigh the calculated amount of 1-(2-methoxyphenyl)piperazine HCl powder.

  • Aseptically transfer the powder into a sterile microcentrifuge tube or other appropriate sterile container.

3. Dissolution:

  • Perform this step in a sterile cell culture hood.

  • Add the desired volume of sterile, cell culture-grade DMSO (or sterile water/PBS) to the tube containing the compound. For the example above, add 1 mL.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

4. Sterilization (Self-Validating Step):

  • This is the most critical step for preventing microbial contamination.[4]

  • Draw the entire solution from the tube into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Dispense the solution through the filter into a new, sterile, clearly labeled tube (e.g., a 1.5 mL microcentrifuge tube or a cryogenic vial).

  • Trustworthiness Note: Filtering the solution directly into the final storage tube ensures that any potential contamination introduced during the weighing or initial dissolution steps is removed, validating the sterility of the final product.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes or cryogenic vials.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for long-term storage.[7][13] A storage duration of up to 6 months is generally acceptable under these conditions.[7]

Quality Control and Application in Cell Culture

1. Post-Thaw Check: Before use, thaw a single aliquot at room temperature. Visually inspect the solution for any signs of precipitation. If crystals have formed, gently warm the tube to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock should be discarded.

2. Preparation of Working Solutions:

  • The high-concentration stock solution must be diluted in complete cell culture medium to the final desired working concentration immediately before adding to cells.

  • Crucial Consideration: The final concentration of the solvent (e.g., DMSO) in the culture medium must be kept to a minimum, typically ≤ 0.1% , to prevent solvent-induced cytotoxicity.[14]

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. You would add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

3. Vehicle Control: It is imperative to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the compound. This allows for the differentiation of effects caused by the compound versus effects caused by the solvent itself.[14]

Safety and Handling

1-(2-methoxyphenyl)piperazine HCl is classified as a skin, eye, and respiratory irritant.[7] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[7][15][16] All handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][15] In case of contact, wash skin with soap and water, and flush eyes with water for at least 15 minutes.[15]

References

  • BenchChem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • JIGS Chemical Limited. 1-(2-Methoxyphenyl)piperazine Hydrochloride.
  • ChemicalBook. 1-(2-Methoxyphenyl)
  • MedChemExpress. 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Cayman Chemical. 1-(2-Methoxyphenyl)piperazine (hydrochloride).
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)
  • Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine hydrochloride 97%.
  • MedchemExpress.com. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.
  • Benchchem.
  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE.
  • Changzhou Kangte Pharmtech co., LTD. 1-(2-Methoxyphenyl) piperazine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride.
  • Sartorius.
  • Pioli, P.D. Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Community College of Baltimore County. Introduction to Sterile Cell Culture.
  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE Monograph.

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Application Notes and Protocols for Radioligand Binding Assays Using 2-Methoxyphenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Methoxyphenyl)piperazine (2-MPMP) and its derivatives are a significant class of compounds in neuroscience research and drug development, primarily due to their interactions with serotonergic and adrenergic receptors.[1] These compounds serve as crucial pharmacophores for developing therapies for a range of central nervous system disorders.[1] Radioligand binding assays are indispensable tools for characterizing the affinity and selectivity of these compounds for their molecular targets.[2] This guide provides a detailed technical overview and step-by-step protocols for conducting radioligand binding assays using radiolabeled 2-methoxyphenylpiperazine or its analogs.

The core principle of a radioligand binding assay is the competition between a radiolabeled ligand and an unlabeled test compound for a specific receptor binding site.[3][4] By measuring the displacement of the radioligand by the test compound, we can determine the test compound's affinity for the receptor, typically expressed as the inhibition constant (Ki).[2]

Key Concepts in Radioligand Binding Assays

A successful radioligand binding assay relies on a thorough understanding of several key concepts:

  • Specific vs. Non-specific Binding: Total binding observed in an assay is the sum of specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., filters, lipids).[5][6] Non-specific binding is determined by measuring the binding of the radioligand in the presence of a saturating concentration of an unlabeled ligand that completely blocks the specific receptor sites.[5][7] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[8]

  • Saturation Binding: This type of experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[9] The resulting data allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[10]

  • Competition (Inhibition) Binding: In this assay, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of a competing unlabeled ligand.[10] This allows for the determination of the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

Receptor Targets of 2-Methoxyphenylpiperazine

Derivatives of 2-methoxyphenylpiperazine are known to interact with several key neuroreceptors, including:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A and 5-HT2A subtypes.[1][13] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a major target for anxiolytic and antidepressant drugs.[14]

  • Adrenergic Receptors: Notably α1-adrenergic receptors.[15] Some research has focused on developing 2-MPMP derivatives with reduced affinity for α1-adrenergic receptors to improve selectivity for 5-HT1A receptors.[13][15]

  • Metabotropic Glutamate Receptor Subtype 1 (mGluR1): Certain derivatives have been investigated for their potential in mapping these receptors.[16]

Experimental Design and Workflow

A typical radioligand binding assay workflow involves several critical steps, from receptor preparation to data analysis.

Radioligand Binding Assay Workflow ReceptorPrep Receptor Preparation (e.g., cell membranes, tissue homogenates) AssaySetup Assay Setup (Total, Non-specific, Competition) ReceptorPrep->AssaySetup  Receptor Source Incubation Incubation (to reach equilibrium) AssaySetup->Incubation  Assay Components Separation Separation of Bound/Free Ligand (e.g., filtration) Incubation->Separation  Equilibrated Reaction Detection Detection of Radioactivity (e.g., scintillation counting) Separation->Detection  Bound Radioligand DataAnalysis Data Analysis (IC50, Ki determination) Detection->DataAnalysis  Raw Counts (CPM) Results Results Interpretation DataAnalysis->Results  Affinity Parameters

Caption: A generalized workflow for a radioligand binding assay.

Detailed Protocols

Part 1: Receptor Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cultured cells expressing the target receptor or from brain tissue.

Materials:

  • Cells or tissue expressing the receptor of interest

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4)[17]

  • Sucrose Buffer: Lysis buffer containing 10% sucrose[17]

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Procedure:

  • Homogenization: Resuspend cell pellets or minced tissue in ice-cold Lysis Buffer.[11] Homogenize using a Dounce homogenizer (10-15 strokes) or a polytron on ice.[11]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[11][17]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation step.[17]

  • Storage: Resuspend the final membrane pellet in Sucrose Buffer.[17] Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Aliquot the membrane preparation and store at -80°C.[11]

Part 2: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of a radiolabeled 2-methoxyphenylpiperazine derivative.

Materials:

  • Receptor membrane preparation

  • Radiolabeled ligand (e.g., [³H]2-MPMP derivative)

  • Unlabeled ligand for determining non-specific binding (a structurally different compound with high affinity for the target receptor is recommended)[8]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid (pH 7.4)[18]

  • 96-well filter plates (e.g., GF/C)[18]

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with two sets of wells for each radioligand concentration: one for total binding and one for non-specific binding.[19]

  • Reagent Addition:

    • Total Binding Wells: Add increasing concentrations of the radioligand and the receptor membrane preparation to the assay buffer.[9]

    • Non-specific Binding Wells: Add the same increasing concentrations of the radioligand, the receptor membrane preparation, and a high concentration (typically 100- to 1000-fold the Kd of the unlabeled ligand) of the unlabeled ligand to the assay buffer.[5][14]

  • Incubation: Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11][18]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound from free radioligand.[3][17]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[3]

Data Analysis:

  • Calculate specific binding for each radioligand concentration by subtracting the non-specific binding counts from the total binding counts.[8]

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.[9]

Part 3: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled 2-methoxyphenylpiperazine derivative by its ability to compete with a known radioligand.

Materials:

  • Receptor membrane preparation

  • Radioligand with known affinity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors)[2]

  • Unlabeled test compound (2-methoxyphenylpiperazine derivative)

  • Unlabeled ligand for determining non-specific binding

  • Assay Buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.[2]

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the receptor membrane preparation.[2]

    • Non-specific Binding Wells: Add a high concentration of the non-specific binding determinant, the radioligand, and the receptor membrane preparation.[2]

    • Competition Wells: Add varying concentrations of the unlabeled test compound, the fixed concentration of the radioligand, and the receptor membrane preparation.[2]

  • Incubation, Filtration, and Counting: Follow the same steps as described in the Saturation Binding Assay protocol.

Data Analysis:

  • Calculate the percent specific binding for each concentration of the test compound.

  • Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis) to generate a competition curve.

  • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.[12]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Competition Binding Principle Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding Competitor1 Competitor Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding Competitor2 Competitor Competitor2->Receptor2 High Binding

Caption: Principle of a competitive radioligand binding assay.

Data Presentation

The results of radioligand binding assays are typically presented in tabular format, summarizing the binding affinities of the test compounds for various receptors.

Receptor SubtypeRadioligandTest CompoundKi (nM)
5-HT1A[³H]8-OH-DPAT2-MPMP Derivative A1.2[20]
5-HT1A[³H]8-OH-DPAT2-MPMP Derivative B21.3[20]
α1-Adrenergic[³H]PrazosinNAN-190 (a 2-MPMP derivative)0.8[15]
5-HT1A[³H]8-OH-DPATNAN-1900.6[15]

Troubleshooting

IssuePotential CauseSolution
High non-specific bindingRadioligand is too hydrophobic; filter plate not adequately pre-treated.Use a more hydrophilic radioligand if possible; ensure proper pre-soaking of filter plates (e.g., with 0.3-0.5% polyethyleneimine).[14][18]
Low specific bindingLow receptor expression; inactive receptor preparation; incorrect assay conditions.Use a cell line with higher receptor expression; ensure proper membrane preparation and storage; optimize incubation time, temperature, and buffer composition.
High variability between replicatesPipetting errors; incomplete washing; uneven drying of filters.Use calibrated pipettes; ensure consistent and thorough washing; allow filters to dry completely before adding scintillation fluid.

Conclusion

Radioligand binding assays are a powerful and versatile technique for characterizing the pharmacological profile of 2-methoxyphenylpiperazine derivatives. By carefully designing and executing these experiments, researchers can obtain high-quality data on the affinity and selectivity of these compounds for their target receptors, which is essential for the advancement of drug discovery and development in the field of neuroscience.

References

  • GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]

  • Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Mokrosz, M. J., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(14), 2747–2753. Retrieved from [Link]

  • Singh, B., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry, 117, 105429. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(13), 2369–2374. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • AFFINImeter. (2014, September 23). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl Analogue. Molbank, 2022(1), M1353. Retrieved from [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]

  • Kumar, J. S. D., et al. (2013). Synthesis and evaluation of 68Ga-DTPA-bis-methoxyphenylpiperazine based potential bivalent radioligand for 5-HT1A receptor imaging. Journal of Nuclear Medicine, 54(supplement 2), 1547. Retrieved from [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 129(4), 771–781. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Kumar, J. S. D., et al. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([11C]MMP). Nuclear Medicine and Biology, 34(1), 11-19. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Gupta, R., et al. (2023). Interaction of Fentanyl with Alpha 2B Adrenergic Receptor. bioRxiv. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology, 756, 155-171. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-13. Retrieved from [Link]

  • Schwartz, D. D., & Malik, K. U. (1991). Characterization of prejunctional alpha-2 adrenergic receptors involved in modulation of adrenergic transmitter release in the isolated perfused rat kidney. Journal of Pharmacology and Experimental Therapeutics, 259(2), 1050-1056. Retrieved from [Link]

Sources

Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives via Nucleophilic Substitution: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-(2-Methoxyphenyl)piperazine Scaffold

The 1-(2-methoxyphenyl)piperazine (oMeOPP) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is present in a multitude of pharmacologically active compounds, demonstrating a remarkable versatility in engaging with various biological targets.[1] Its prevalence is particularly notable in the realm of central nervous system (CNS) drug discovery. A significant number of antipsychotic and anxiolytic medications feature this chemical entity, largely due to its high affinity for serotonin (5-HT) receptors, especially the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[2][3] The interaction with these G-protein coupled receptors (GPCRs) is fundamental to the modulation of neurotransmission, making oMeOPP derivatives a focal point for the development of novel therapeutics for a range of neurological and psychiatric disorders.[3] Beyond its role in targeting the serotonergic system, derivatives have also been explored for their potential antioxidant properties.[3] This guide provides an in-depth exploration of the synthesis of 1-(2-methoxyphenyl)piperazine derivatives through nucleophilic substitution, offering detailed protocols, mechanistic insights, and practical guidance for researchers and professionals in drug development.

Underlying Chemistry: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-methoxyphenyl)piperazine from an aryl halide and piperazine is a classic example of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic aliphatic substitutions (SN1 and SN2), the SNAr mechanism does not proceed via a backside attack or the formation of a highly unstable aryl cation.[4] Instead, it typically follows a two-step addition-elimination pathway.[5]

The reaction is initiated by the attack of the nucleophile (in this case, a nitrogen atom of the piperazine ring) on the carbon atom of the aromatic ring that bears the leaving group (e.g., a halide). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted during this stage.[7]

The presence of an electron-withdrawing group (EWG) ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance.[4][5] Conversely, electron-donating groups (EDGs), such as the methoxy (-OCH₃) group in our target molecule, generally decrease the rate of nucleophilic aromatic substitution by increasing the electron density of the aromatic ring, making it less electrophilic.[8] However, in the common synthesis from 2-methoxyaniline (o-anisidine), the reaction proceeds through a different pathway where the aniline nitrogen is the nucleophile in an initial condensation step.

In the more direct SNAr approach, where a halogenated anisole is reacted with piperazine, the methoxy group's electron-donating nature presents a challenge, often necessitating more forcing reaction conditions or alternative catalytic methods.

Experimental_Workflow A 1. Combine Reactants (2-Methoxyaniline & Bis(2-chloroethyl)amine HCl) B 2. Add High-Boiling Solvent (e.g., Diethyleneglycol monomethyl ether) A->B In a round-bottom flask C 3. Heat at 150°C for 12h (Monitor by TLC) B->C With reflux condenser D 4. Cool to Room Temperature C->D E 5. Dissolve in Methanol D->E F 6. Precipitate with Diethyl Ether E->F G 7. Filter and Wash with Diethyl Ether F->G H 8. Dry the Product (1-(2-Methoxyphenyl)piperazine HCl) G->H

Sources

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 1-(2-methoxyphenyl)piperazine HCl via Recrystallization

1-(2-methoxyphenyl)piperazine and its hydrochloride salt (CAS: 5464-78-8) represent a cornerstone structural motif in medicinal chemistry.[1] This piperazine derivative is a vital intermediate in the synthesis of numerous pharmacologically active agents, particularly those targeting the central nervous system.[1][2] The purity of this starting material is not merely a matter of quality control; it is a critical determinant for the safety, efficacy, and reproducibility of downstream synthetic steps and the final active pharmaceutical ingredient (API). Impurities, which can range from unreacted starting materials to structurally similar by-products formed during synthesis, can lead to unforeseen side reactions, reduced yields, and compromised biological activity.[3][4]

Recrystallization is a powerful, cost-effective, and scalable purification technique rooted in fundamental principles of solubility.[5] The process leverages the differential solubility of a compound and its impurities in a selected solvent system at varying temperatures. By carefully dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out in a purer form, leaving the impurities behind in the "mother liquor."[5] This application note provides a detailed, validated protocol for the recrystallization of 1-(2-methoxyphenyl)piperazine HCl, grounded in its specific physicochemical properties, and offers insights into troubleshooting and quality control.

Physicochemical Rationale for Solvent System Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solvating power for the target compound at elevated temperatures and low solvating power at ambient or sub-ambient temperatures. An analysis of the known properties of 1-(2-methoxyphenyl)piperazine HCl provides a clear rationale for our experimental design.

Table 1: Key Physicochemical Properties of 1-(2-methoxyphenyl)piperazine HCl

PropertyValue / DescriptionSignificance for Recrystallization
Appearance White to off-white crystalline solid[6][7][8]A pure, crystalline final product is the expected outcome.
Melting Point 213-219 °C (range reported)[1][7][8][9]A sharp melting point within this range is a key indicator of high purity. Impurities typically depress and broaden the melting range.
Solubility Profile Freely soluble in methanol and water; Slightly soluble in ethanol; Insoluble in acetone and hexane.[1][6][10]The high solubility in methanol and water makes them unsuitable for single-solvent recrystallization. Ethanol's "slight" solubility is ideal, suggesting it will dissolve the compound when hot but allow it to crystallize upon cooling. Acetone and hexane are effective anti-solvents or washing solvents.
Hygroscopicity Hygroscopic[3][8][11]Requires careful drying and storage post-purification to prevent water absorption, which can affect accurate weighing and stability.

Based on this profile, a mixed solvent system is optimal. Ethanol is an excellent primary solvent due to the compound's temperature-dependent solubility. The addition of a small amount of water can enhance the initial dissolution of the polar HCl salt at high temperatures, while its presence also ensures that highly polar impurities remain in the mother liquor upon cooling. Isopropanol is also a viable alternative to ethanol.

Experimental Protocol: Recrystallization of 1-(2-methoxyphenyl)piperazine HCl

This protocol is designed to be a self-validating system. The causality behind each step is explained to allow for logical troubleshooting and adaptation.

Materials and Equipment
  • Crude 1-(2-methoxyphenyl)piperazine HCl

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ice bath

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Spatula

  • Vacuum oven

  • Melting point apparatus

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 1-(2-methoxyphenyl)piperazine HCl in an Erlenmeyer flask with a stir bar.

    • For every 1 gram of crude material, add 5-7 mL of 95% ethanol. The exact volume may need slight optimization depending on the impurity profile.

    • Gently heat the mixture on a hot plate with stirring. The compound is only slightly soluble at room temperature but should dissolve readily upon heating.[6]

    • If the solid does not fully dissolve near the boiling point of the ethanol, add deionized water dropwise (no more than 5-10% of the total ethanol volume) until a clear solution is achieved. The water aids in dissolving polar salts.[5] Avoid adding a large excess of the solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, non-soluble by-products) are visible in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel with a small piece of fluted filter paper.

    • Quickly pour the hot, clear solution through the pre-heated funnel to remove insoluble matter. This step prevents premature crystallization and ensures the removal of physical contaminants.[12]

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Causality: Slow cooling is crucial for the formation of large, well-defined crystals.[5] Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.

    • The solution should become cloudy as pure crystals of 1-(2-methoxyphenyl)piperazine HCl begin to form.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30-60 minutes.

    • Causality: The solubility of the compound decreases significantly at lower temperatures, maximizing the amount of product that crystallizes out of the solution and thereby increasing the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold 95% ethanol.

    • Causality: The cold solvent wash removes any residual mother liquor (which contains the dissolved impurities) from the surface of the crystals without re-dissolving a significant amount of the product.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Causality: As the compound is hygroscopic, drying under vacuum is essential to remove residual solvent and absorbed atmospheric moisture.[8][11]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product Crude Crude 1-(2-MeOPP) HCl Dissolve 1. Dissolution (Near Boiling) Crude->Dissolve Solvent Hot 95% Ethanol / H2O Solvent->Dissolve Hot_Filter 2. Hot Filtration (Optional) Dissolve->Hot_Filter Clear Solution? Cooling 3. Slow Cooling (Crystal Formation) Dissolve->Cooling No Insoluble Impurities Hot_Filter->Cooling Yes Insoluble Insoluble Impurities Hot_Filter->Insoluble Ice_Bath 4. Ice Bath (Maximize Yield) Cooling->Ice_Bath Filtration 5. Vacuum Filtration (Isolate Crystals) Ice_Bath->Filtration Washing 6. Wash with Cold EtOH Filtration->Washing Mother_Liquor Mother Liquor (Soluble Impurities) Filtration->Mother_Liquor Drying 7. Vacuum Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product QC QC Analysis (MP, HPLC, NMR) Pure_Product->QC

Caption: Workflow for the purification of 1-(2-methoxyphenyl)piperazine HCl.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. OR The solution is supersaturated.Add slightly more of the primary solvent (ethanol) to the hot mixture to reduce saturation. Ensure cooling is slow. If oil persists, reheat to dissolve and add a few seed crystals from a previous batch.
No Crystal Formation Upon Cooling Too much solvent was used, and the solution is not saturated. OR The compound is much more soluble than anticipated.Re-heat the solution to boil off some of the solvent to increase the concentration. If crystals still do not form, cautiously add a small amount of a suitable anti-solvent (e.g., ethyl acetate) to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce nucleation.
Low Yield Too much solvent was used. OR The crystals were not cooled sufficiently before filtration. OR The product is significantly soluble in the cold wash solvent.Optimize the initial solvent volume to the minimum required for hot dissolution. Ensure the flask spends adequate time in the ice bath (at least 60 minutes). Use the absolute minimum amount of ice-cold solvent for washing.
Final Product is still Impure (Broad/depressed melting point)Cooling was too rapid, trapping impurities. OR The chosen solvent system is not effective for the specific impurities present.Repeat the recrystallization, ensuring a very slow cooling rate. If purity does not improve, consider an alternative solvent system (e.g., isopropanol/water) or a different purification method, such as converting the salt to the free base for purification before re-forming the hydrochloride salt.[5][13]

Conclusion

This application note details a robust and scientifically-grounded protocol for the purification of 1-(2-methoxyphenyl)piperazine HCl. By understanding the compound's fundamental physicochemical properties, a logical and effective recrystallization procedure using an ethanol-water solvent system can be implemented. The successful execution of this protocol yields high-purity material, as validated by melting point analysis, which is essential for researchers and drug development professionals who rely on this critical pharmaceutical intermediate.

References

  • JIGS Chemical Limited. 1-(2-Methoxyphenyl)piperazine Hydrochloride.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8).
  • Benchchem. Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Worldwide Life Sciences. 1-(2-Methoxyphenyl)piperazine hydrochloride - 500g.
  • Benchchem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8.
  • Cayman Chemical. 1-(2-Methoxyphenyl)piperazine (hydrochloride).
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • Google Patents. US2919275A - Purification of piperazine.
  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride.

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The Versatile Scaffold: 1-(2-Methoxyphenyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the (2-Methoxyphenyl)piperazine Moiety

In the landscape of contemporary drug discovery, the 1-(2-methoxyphenyl)piperazine moiety has emerged as a privileged scaffold, particularly for agents targeting the central nervous system (CNS).[1] Its structural features—a piperazine ring offering a basic nitrogen for salt formation and further derivatization, coupled with a methoxy-substituted phenyl ring—confer a high affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and adrenergic receptors.[1] This unique combination of properties has established 1-(2-methoxyphenyl)piperazine as a cornerstone building block in the synthesis of numerous antipsychotic, anxiolytic, and antidepressant medications.[1][2] This guide provides an in-depth exploration of the synthesis, derivatization, and application of this critical pharmacophore, complete with detailed experimental protocols and an analysis of its role in modulating key signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-methoxyphenyl)piperazine and its commonly used hydrochloride salt is fundamental for its effective application in drug synthesis and formulation.

Property1-(2-methoxyphenyl)piperazine1-(2-methoxyphenyl)piperazine HCl
CAS Number 35386-24-4[2]5464-78-8[3]
Molecular Formula C₁₁H₁₆N₂O[2]C₁₁H₁₇ClN₂O[3]
Molecular Weight 192.26 g/mol [2]228.72 g/mol [3]
Appearance Off-white to yellow solidWhite to off-white crystalline solid[3]
Melting Point 35-40 °C[3]217-219 °C[4]
Boiling Point 130-133 °C at 0.1 mmHg[3]130-133 °C[4]
Solubility Soluble in organic solventsSoluble in water, ethanol, and methanol

Synthesis of the Core Scaffold: A Comparative Overview

Several synthetic routes to 1-(2-methoxyphenyl)piperazine hydrochloride have been developed, each with distinct advantages and limitations. The choice of a particular method often depends on factors such as scale, cost of starting materials, and desired purity.

Method 1: Condensation of o-Anisidine with Bis(2-chloroethyl)amine

This is a widely employed and cost-effective method for large-scale synthesis.

  • Reaction: o-Anisidine + Bis(2-chloroethyl)amine hydrochloride → 1-(2-methoxyphenyl)piperazine hydrochloride

  • Advantages: Utilizes readily available starting materials.

  • Disadvantages: Requires high reaction temperatures and can be corrosive, posing challenges for industrial-scale production.[5]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and versatile approach that offers greater functional group tolerance.

  • Reaction: 1-Bromo-2-methoxybenzene + Piperazine → 1-(2-methoxyphenyl)piperazine

  • Advantages: Milder reaction conditions compared to classical condensation methods and applicable to a broader range of substrates.[6]

  • Disadvantages: The cost of palladium catalysts and specialized phosphine ligands can be a significant factor.[7]

Comparison of Synthetic Routes
MethodKey ReagentsTypical ConditionsYieldAdvantagesDisadvantages
Condensation o-Anisidine, Bis(2-chloroethyl)amine HCl, n-butanol, K₂CO₃20-25 hours at reflux~59%[5]Cost-effective, suitable for large scale.High temperatures, corrosive, potential for byproducts.[5]
Buchwald-Hartwig Amination 1-Bromo-2-methoxybenzene, Piperazine, Pd₂(dba)₃, BINAP, DBU, Toluene60-70 °C~42%[4]Milder conditions, broad substrate scope.Expensive catalyst and ligands, requires inert atmosphere.[7]

Key Derivatization Strategies in Medicinal Chemistry

The true utility of 1-(2-methoxyphenyl)piperazine lies in its capacity as a versatile building block. The secondary amine of the piperazine ring serves as a nucleophilic handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity.

Experimental Protocol 1: N-Alkylation

N-alkylation is a fundamental reaction to introduce alkyl chains, which can modulate lipophilicity and interact with specific receptor sub-pockets.

Reaction: 1-(2-methoxyphenyl)piperazine + R-X → N-Alkyl-1-(2-methoxyphenyl)piperazine (where X = Cl, Br, I)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture. For less reactive chlorides, a catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction via an in situ Finkelstein reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 70-80 °C) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Workup and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.[8]

Experimental Protocol 2: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing receptor binding and pharmacokinetic properties.

Reaction: 1-(2-methoxyphenyl)piperazine + Acyl Chloride or Anhydride → N-Acyl-1-(2-methoxyphenyl)piperazine

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[9]

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated derivative.[9]

Experimental Protocol 3: Buchwald-Hartwig Amination

This powerful cross-coupling reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide, enabling the synthesis of complex biaryl structures.

Reaction: 1-(2-methoxyphenyl)piperazine + Ar-X + Base → N-Aryl-1-(2-methoxyphenyl)piperazine (where X = Cl, Br, I, OTf)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (Ar-X, 1.0 eq), 1-(2-methoxyphenyl)piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%).[10][11]

  • Addition of Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq), and a dry, degassed solvent like toluene or dioxane.[11]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.[12]

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.[12]

Mechanism of Action: Modulating Serotonergic Pathways

Derivatives of 1-(2-methoxyphenyl)piperazine primarily exert their pharmacological effects by interacting with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are both GPCRs involved in neurotransmission.[1]

5-HT₁ₐ Receptor Signaling

Activation of the 5-HT₁ₐ receptor, which is coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[13]

5-HT₂ₐ Receptor Signaling

In contrast, the 5-HT₂ₐ receptor is coupled to excitatory G-proteins (Gαq/11).[14] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that ultimately modulate neuronal excitability.[14][15]

Signaling Pathway Overview

G_protein_signaling cluster_5HT1A 5-HT₁ₐ Receptor Pathway cluster_5HT2A 5-HT₂ₐ Receptor Pathway Ligand_1A 5-HT₁ₐ Agonist Receptor_1A 5-HT₁ₐ Receptor Ligand_1A->Receptor_1A Binds G_alpha_i Gαi/o Receptor_1A->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channel G_alpha_i->GIRK Opens cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates K_ion K⁺ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization Ligand_2A 5-HT₂ₐ Agonist Receptor_2A 5-HT₂ₐ Receptor Ligand_2A->Receptor_2A Binds G_alpha_q Gαq/11 Receptor_2A->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation

Caption: Downstream signaling pathways of 5-HT₁ₐ and 5-HT₂ₐ receptors.

Applications in Drug Discovery: From Bench to Bedside

The 1-(2-methoxyphenyl)piperazine scaffold is a key component in a variety of clinically successful drugs and promising clinical candidates.

Notable Drugs Incorporating the Scaffold
Drug NameTherapeutic ClassIndication
Aripiprazole Atypical AntipsychoticSchizophrenia, Bipolar Disorder, Major Depressive Disorder[16]
Cariprazine Atypical AntipsychoticSchizophrenia, Bipolar Disorder
Urapidil AntihypertensiveHypertension
Flibanserin Serotonin Receptor ModulatorHypoactive Sexual Desire Disorder
Pharmacological Data of Selected Derivatives

The following table summarizes the in vitro binding affinities and in vivo efficacy of representative 1-(2-methoxyphenyl)piperazine derivatives, highlighting their potential as therapeutic agents.

CompoundTarget Receptor(s)Kᵢ (nM)In Vivo ModelEfficacy
HBK-145-HT₁ₐ, 5-HT₇ (Antagonist)5-HT₁ₐ: 1.8, 5-HT₇: 25.3Mouse Forced Swim TestAntidepressant-like activity at 2.5 and 5 mg/kg[5][7]
HBK-155-HT₁ₐ, 5-HT₇ (Antagonist)5-HT₁ₐ: <1, 5-HT₇: 34Mouse Forced Swim TestAntidepressant-like activity at 1.25, 2.5, and 5 mg/kg[5][7]
HBK-105-HT₁ₐ (Antagonist), D₂5-HT₁ₐ: 1.3, D₂: 19.5Mouse Forced Swim TestAntidepressant-like activity at a dose range of 1.25–10 mg/kg[17]
LQFM0055-HT₁ₐ~5000-9000Mouse Elevated Plus MazeAnxiolytic-like effect at 12 and 24 µmol/kg

Conclusion

1-(2-Methoxyphenyl)piperazine has proven to be an exceptionally valuable building block in medicinal chemistry. Its favorable physicochemical properties, versatile reactivity, and inherent affinity for key neurological targets have cemented its role in the development of a multitude of CNS-active drugs. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in the ongoing quest for novel and improved therapeutics.

References

  • Pytka K, Partyka A, Jastrzębska-Więsek M, et al. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PLoS ONE. 2015;10(11):e0142499. doi:10.1371/journal.pone.0142499. Available from: [Link]

  • Pytka K, Siwek A, Waszkielewicz AM, et al. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules. 2020;25(21):5099. Published 2020 Nov 1. doi:10.3390/molecules25215099. Available from: [Link]

  • Wikipedia. 5-HT2A receptor. Available from: [Link]

  • de Oliveira R, da Silva AF, de Oliveira AM, et al. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Behav Brain Res. 2022;417:113615. doi:10.1016/j.bbr.2021.113615. Available from: [Link]

  • Kim Y, Kim Y, Kim S, et al. The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver Student Research Journal. 2021;1(1). Available from: [Link]

  • Weinstein H, González-Maeso J. Hallucinogen Actions on 5-HT Receptors Reveal Distinct Mechanisms of Activation and Signaling by G Protein-Coupled Receptors. Handb Exp Pharmacol. 2008;(184):233-268. doi:10.1007/978-3-540-74461-9_9. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Published February 23, 2021. Available from: [Link]

  • Pytka K, Waszkielewicz AM, Rapacz A, et al. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chem Biol Drug Des. 2015;85(3):348-357. doi:10.1111/cbdd.12394. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. Available from: [Link]

  • Głowacki M, Gierczak M, Popiołek Ł, Gawinecki R, Bakalarski G. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7384. Published 2021 Dec 3. doi:10.3390/molecules26237384. Available from: [Link]

  • Fox MA, Jensen CL, Murphy DL. Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Br J Pharmacol. 2010;159(4):853-864. doi:10.1111/j.1476-5381.2009.00578.x. Available from: [Link]

  • Roth BL. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology. 2011;61(3):348-354. doi:10.1016/j.neuropharm.2011.01.003. Available from: [Link]

  • Ten A, Koizhaiganova R, Bissenbay D, et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chem. 2025;15(1):e202500366. doi:10.1515/chem-2025-0366. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • Romanelli MN, Braconi L, Gabellini A, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(11):1559. Published 2023 Nov 2. doi:10.3390/ph16111559. Available from: [Link]

  • Li Y, He Y, Li X, et al. N-acylation of amides through internal nucleophilic catalysis. Beilstein J Org Chem. 2019;15:2851-2856. Published 2019 Nov 29. doi:10.3762/bjoc.15.277. Available from: [Link]

  • ResearchGate. Some FDA‐approved piperazine‐containing drugs. Available from: [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. Available from: [Link]

  • Stańczak A, Pytka K, Siwek A, et al. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. 2004;34(2):131-145. doi:10.1080/00498250310001644544. Available from: [Link]

  • ARKIVOC. N-Acylation in combinatorial chemistry. Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • ResearchGate. Structures of FDA-approved piperazine-based drugs. Available from: [Link]

  • MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available from: [Link]

  • MDPI. Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-(2-methoxyphenyl)piperazine HCl in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-methoxyphenyl)piperazine hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in physiological buffers. Here, you will find troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Introduction

1-(2-methoxyphenyl)piperazine is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] As with many amine hydrochloride salts, achieving the desired concentration in physiological buffers (typically pH 7.2-7.4) can be challenging and may lead to precipitation, impacting experimental reproducibility and accuracy. This guide provides a systematic approach to addressing these solubility issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: My 1-(2-methoxyphenyl)piperazine HCl precipitates immediately upon addition to my physiological buffer (e.g., PBS, pH 7.4).

This is a common issue when the buffer's pH is significantly higher than the pKa of the compound, leading to the formation of the less soluble free base.

Caption: Troubleshooting workflow for precipitation of 1-(2-methoxyphenyl)piperazine HCl.

  • Prepare a Concentrated Stock Solution: First, avoid directly dissolving the salt into the buffer. Prepare a high-concentration stock solution in a suitable solvent. While 1-(2-methoxyphenyl)piperazine HCl is freely soluble in methanol and very soluble in water, using an organic co-solvent like DMSO is a common practice.[1][2][3]

    • Protocol: Weigh out the required amount of 1-(2-methoxyphenyl)piperazine HCl and dissolve it in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Optimize the Final Co-solvent Concentration: When diluting the stock solution into your aqueous buffer, the final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system, typically below 0.5% - 1%.[4]

    • Protocol: Perform serial dilutions of your DMSO stock solution in your physiological buffer to reach the desired final concentration. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Adjust the pH of the Physiological Buffer: Since 1-(2-methoxyphenyl)piperazine is a basic compound, its protonated (salt) form is more water-soluble.[5] Lowering the pH of your buffer will favor the protonated state and increase solubility.

    • Experimental Protocol:

      • Prepare your physiological buffer (e.g., PBS).

      • While monitoring with a calibrated pH meter, add small aliquots of dilute HCl (e.g., 0.1 M) to titrate the buffer to a lower pH (e.g., 6.5, 6.0, or 5.5).

      • Attempt to dissolve the 1-(2-methoxyphenyl)piperazine HCl directly or dilute your stock solution into the pH-adjusted buffer.

      • Important: Ensure the final pH is compatible with your experimental assay. Run appropriate vehicle controls with the pH-adjusted buffer to account for any effects on your biological system.

Problem 2: My compound dissolves initially but then crashes out of solution over time.

This suggests that you have created a supersaturated solution that is kinetically trapped but thermodynamically unstable.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature (e.g., moving from a 37°C incubator to room temperature) can reduce solubility and cause precipitation.

    • Solution: Maintain a constant temperature throughout your experiment. If possible, prepare and use the solutions at the experimental temperature.

  • Common Ion Effect: The presence of a high concentration of chloride ions in your buffer can suppress the dissolution of the hydrochloride salt.[6]

    • Solution: If your experimental conditions permit, consider using a buffer with a lower chloride concentration. Alternatively, switching to a different salt form of the compound (e.g., mesylate or sulfate) could be a viable, though more involved, solution.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 1-(2-methoxyphenyl)piperazine HCl in common solvents?

The solubility of 1-(2-methoxyphenyl)piperazine HCl is summarized in the table below.

SolventSolubilityReference(s)
WaterVery Soluble[1][2]
MethanolFreely Soluble[1][2]
DMSO10 mg/mL[8]
PBS (pH 7.2)10 mg/mL[8]
ChloroformFreely Soluble[1][2]
Ethanol1 mg/mL[8]
AcetoneInsoluble[1][2]
EtherVery Slightly Soluble[1][2]
HexaneInsoluble[1][2]

Note: "Very Soluble" and "Freely Soluble" are qualitative descriptors from pharmacopeial standards. The quantitative solubility in aqueous media is highly pH-dependent. The reported solubility in PBS (pH 7.2) of 10 mg/mL is a good starting point for experimental design.[8]

Q2: What is the pKa of 1-(2-methoxyphenyl)piperazine?

Q3: Can I use co-solvents other than DMSO?

Yes, other water-miscible organic solvents can be used, such as ethanol or polyethylene glycols (PEGs).[5] However, the compatibility of these solvents with your specific assay must be validated, and the final concentration should be minimized. DMSO is often the first choice due to its high solubilizing power for a wide range of compounds.

Q4: When should I consider more advanced formulation strategies?

If the methods described above are insufficient to achieve the required concentration and stability for your experiments, more advanced techniques can be employed. These are generally more resource-intensive and are often considered during later stages of drug development.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility in aqueous solutions.[5]

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[4]

  • Co-crystallization: This technique involves forming a crystal lattice with a co-former molecule, which can alter the physicochemical properties, including solubility.[5]

Caption: Decision tree for advanced solubility enhancement techniques.

Conclusion

Improving the solubility of 1-(2-methoxyphenyl)piperazine HCl in physiological buffers is a multifactorial challenge that can be systematically addressed. By understanding the interplay between pH, pKa, and the physicochemical properties of the compound, researchers can employ a range of techniques from simple pH adjustment and the use of co-solvents to more advanced formulation strategies. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these solubility hurdles, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Amir, M., Alam, M. A., Aftab, M. F., & Nabi, M. G. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride).
  • ChemicalBook. (2026, January 13). 1-(2-Methoxyphenyl)piperazine hydrochloride.
  • JIGS Chemical Limited. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride.
  • Kumar, L., & Verma, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 40-49.
  • MedChemExpress. (2025, December 8). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Sadu, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 99-104.
  • Kumar, L., & Singh, S. (2017).

Sources

Technical Support Center: Eliminating HPLC Peak Tailing for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry during the analysis of piperazine derivatives.

As a Senior Application Scientist, my approach is not just to offer quick fixes, but to deconstruct the chemical causality behind chromatographic failures. By understanding the exact nature of molecular interactions at the stationary phase, we can implement deterministic, self-validating protocols to ensure precise quantification and method robustness.

Mechanistic Root Cause: The Silanol Effect

To resolve peak tailing, we must first understand why it happens. Piperazine derivatives possess secondary or tertiary amine functionalities within a six-membered ring, rendering them highly basic (typical pKa ~9.0–10.0).

When performing reversed-phase high-performance liquid chromatography (RP-HPLC) using standard silica-based stationary phases, an ideal separation relies purely on non-polar hydrophobic interactions. However, traditional silica supports contain residual silanol groups (Si-OH) [1]. These exposed silanols exhibit a pKa of approximately 3.5 to 4.5.

At a standard mobile phase pH of 4.0 to 7.0:

  • The basic piperazine nitrogens become fully protonated, carrying a positive charge[2].

  • The residual silanol groups ionize into highly electronegative species (Si-O⁻)[3].

This creates an intense secondary retention mechanism: ion-exchange interaction [2]. Because electrostatic attraction is highly energetic, the basic compounds adsorb strongly to the stationary phase ("like Velcro") and desorb slowly, resulting in an extended trailing edge and an Asymmetry Factor (


) far exceeding the acceptable limit of 1.5[3].

PiperazineInteraction A Piperazine Analyte (Basic Amine, pKa ~9.8) C Mobile Phase pH 4.0 - 7.0 A->C B Type A/B Silica Phase (Residual Silanols, pKa ~4) B->C D Protonated Amine (Cation) C->D Protonation E Ionized Silanol (Anion) C->E Ionization F Secondary Ion-Exchange Interaction D->F E->F G Severe Peak Tailing (Asymmetry Factor > 1.5) F->G

Causal pathway of secondary silanol interactions driving peak tailing in basic piperazine derivatives.

Strategic Optimization Workflows

To achieve a symmetrical, Gaussian peak shape, we must intentionally disrupt this secondary retention pathway. We can mathematically manipulate the ionization states by adjusting the mobile phase pH above or below the pKa of the interacting species.

Quantitative Comparison of Mobile Phase Strategies
StrategyMobile Phase pH targetCausality / Mechanism of ActionExpected Impact on

Recommended ReagentsColumn Technology Required
Low pH 2.0 – 2.5Suppresses silanol ionization (forces Si-O⁻ back to neutral Si-OH)[3].Reduces

from >2.0 to ~1.3
0.1% TFA or Formic AcidDensely end-capped Type B Silica
High pH 10.0 – 11.0Deprotonates the piperazine (forces NH⁺ back to neutral amine)[4].Reduces

to < 1.1
10mM Ammonium BicarbonateHybrid Ethylene Bridged (BEH)
Masking 3.0 – 7.0A smaller, highly basic amine outcompetes the analyte for silanol active sites[1].Variable; masks up to 50% of tailing0.1% Triethylamine (TEA)Standard C18

Self-Validating Experimental Protocol: High-pH Method Development

Because piperazine contains multiple basic sites, suppressing silanol ionization at low pH is sometimes insufficient. The most highly effective approach is to operate at a high pH (e.g., pH 10.5), which completely neutralizes the piperazine molecule.

Historically, operating above pH 8.0 would dissolve traditional silica columns. Therefore, this protocol specifically relies on Ethylene Bridged Hybrid (BEH) particle technology , which has built-in chemical stability allowing operation up to pH 12 without deterioration[5].

Step-by-Step Methodology

Phase 1: Preparation of High-pH Buffer (10 mM Ammonium Bicarbonate, pH 10.5)

  • Weigh Reagents: Dissolve 0.79 g of Ammonium Bicarbonate (

    
    ) in 1.0 L of ultra-pure LC-MS grade water. This establishes a 10 mM baseline buffer capable of volatile MS compatibility.
    
  • pH Adjustment (Crucial Step): Insert a calibrated pH probe. Slowly titrate with 30% Ammonium Hydroxide (

    
    ) dropwise until the pH reaches exactly 10.5. Causality Note: Adjusting to pH 10.5 ensures we are well above the pKa of piperazine (~9.8), ensuring >90% of the analyte molecules are strictly neutral.
    
  • Filtration: Filter through a 0.22 µm nylon or PTFE membrane.

Phase 2: Equilibration and System Suitability 4. Column Selection: Install a high-pH resistant hybrid column (e.g., Waters XBridge BEH C18)[4]. 5. Equilibration: Flush the column with the prepared mobile phase and your chosen organic modifier (e.g., Acetonitrile) at initial gradient conditions for at least 15 column volumes. Watch the baseline; a stable baseline validates that the column bed is fully equilibrated with the high-pH buffer. 6. Injection & Measurement: Inject a standard solution of your piperazine derivative. 7. Self-Validation Calculation: Measure the Asymmetry Factor (


) of the resulting peak.
Formula:

(Where A is the front half peak width at 10% height, and B is the back half peak width at 10% height)[3]. If

, the chemical mitigation is successful.

Expert Troubleshooting FAQs

Q: I implemented the high-pH protocol, but my


 is still 1.8. What went wrong? 
A:  If chemical interactions have been completely suppressed by pH manipulation and tailing persists, you are likely experiencing a physical extra-column effect[2]. Check for dead volume in your fluidic path. Ensure your tubing connections (especially from the column outlet to the detector) are seated perfectly to prevent void spaces where sample pooling can occur[6].

Q: Why does my peak front (skew to the left) instead of tail when I switch to high pH? A: Peak fronting is rarely caused by silanol interactions. In a high-pH environment, your basic compound is now entirely neutral and highly hydrophobic. If you inject the sample dissolved in a strong solvent (like 100% DMSO or Methanol) into a highly aqueous initial mobile phase, the sample precipitates or travels faster than the mobile phase front. Dilute your sample in the initial mobile phase conditions to prevent solvent mismatch.

Q: My SOP requires LC-MS analysis and restricts the use of Triethylamine (TEA). How can I improve peak shape without it? A: TEA is notorious for causing ion suppression in mass spectrometry and permanently altering the column stationary phase. Instead of TEA, use an ammonium-based volatile salt like Ammonium Formate at low pH or Ammonium Bicarbonate at high pH[7]. The positive charge of the ammonium ion acts as a volatile "masking agent," competing for ionized silanols without lingering in the MS source[7].

Q: Do trace metals in the silica play a role in tailing? A: Yes. In older Type A silica columns, trace metals like iron and aluminum act as electron-withdrawing groups. This severely increases the acidity of nearby silanol groups, making the electrostatic interaction with your piperazine amine much more aggressive[1]. Always utilize ultra-high purity Type B silica or hybrid particles.

References

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. HPLC Peak Tailing.
  • Benchchem. Technical Support Center: Troubleshooting Enrofloxacin Methyl Ester HPLC Peak Tailing.
  • Waters Corporation. XBridge Columns | UHPLC & HPLC Columns with BEH Technology.

Sources

Technical Support Center: Purification of 1-(2-Methoxyphenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1-(2-methoxyphenyl)piperazine hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this critical pharmaceutical intermediate. Here, we will explore the causality behind experimental choices, offer detailed protocols, and provide troubleshooting solutions to common challenges encountered in the laboratory.

Understanding the Impurity Profile

The purity of 1-(2-methoxyphenyl)piperazine HCl is paramount for its successful use in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Impurities can arise from the synthetic route employed, side reactions, or degradation. A common synthetic pathway involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[1]

Common Impurities:

  • Unreacted Starting Materials:

    • o-Anisidine

    • bis(2-Chloroethyl)amine hydrochloride

  • Reaction By-products:

    • l-formyl-4-(2-methoxyphenyl) piperazine: This impurity may form under certain reaction conditions and can be challenging to remove.[2]

    • l,3-bis-[4-(2-methoxyphenyl) piperazin-1-yl] propane: A dimeric impurity that can arise from side reactions.[2]

    • Positional Isomers: Depending on the starting materials, isomers such as 1-(3-methoxyphenyl)piperazine or 1-(4-methoxyphenyl)piperazine could be present.

A visual representation of the primary synthesis and potential by-products is outlined below:

Synthesis and Impurities cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Impurities o_anisidine o-Anisidine reaction Condensation o_anisidine->reaction bis_chloro bis(2-Chloroethyl)amine HCl bis_chloro->reaction product 1-(2-Methoxyphenyl)piperazine HCl reaction->product impurity1 Unreacted Starting Materials reaction->impurity1 impurity2 Formyl Impurity reaction->impurity2 impurity3 Dimeric Impurity reaction->impurity3

Caption: Synthetic pathway and potential impurities.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature and quantity of the impurities present. A combination of techniques often yields the best results.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Choosing the Right Solvent:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 1-(2-methoxyphenyl)piperazine HCl, which is a salt, polar protic solvents are generally a good starting point.

Solvent SystemRationale & Suitability
Ethanol Often a good choice for amine hydrochlorides. Provides a good balance of solubility at high and low temperatures.
Isopropanol Similar to ethanol but can sometimes offer better crystal formation and lower solubility at cold temperatures, improving yield.
Methanol/Water Methanol is a strong solvent for this compound.[3][4] Adding water as an anti-solvent can induce crystallization.
Ethanol/Diethyl Ether Diethyl ether can be used as an anti-solvent with ethanol to precipitate the product.

Detailed Recrystallization Protocol (Single Solvent):

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(2-methoxyphenyl)piperazine HCl. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Sources

Technical Support Center: Stability & Handling of 1-(2-Methoxyphenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-(2-Methoxyphenyl)piperazine hydrochloride (2-MeOPP HCl, CAS: 5464-78-8). This compound is a critical synthetic building block and pharmacological standard widely utilized in serotonin receptor (5-HT) mapping and neuropharmacology.

As a Senior Application Scientist, I frequently encounter researchers experiencing assay failures due to improper handling of this molecule. While its solid-state hydrochloride salt offers excellent baseline stability, solvating the compound fundamentally alters its thermodynamic profile. This guide establishes the chemical causality behind its stability limits and provides self-validating troubleshooting protocols to ensure your data remains irreproachable.

Part 1: Core Mechanisms of Degradation

To master the handling of 2-MeOPP HCl, you must first understand the chemistry governing its decay.

As a crystalline solid, the hydrochloride salt stabilizes the secondary amine of the piperazine ring, protecting it from atmospheric oxygen. However, the salt is inherently hygroscopic . Exposure to ambient room-temperature humidity allows moisture ingress, causing localized surface dissolution. This breaks the protective crystal lattice and triggers slow degradation.

Once fully solvated in a standard laboratory solvent (e.g., DMSO or DMF), the molecules are completely dissociated. In this state, the highly nucleophilic secondary amine is completely exposed. Without the kinetic arrest provided by ultra-low temperatures, trace peroxides in the solvent or dissolved oxygen will rapidly drive N-oxidation of the piperazine ring.

DegradationMechanism Step1 Solvated Compound at Room Temp Step2 High Kinetic Energy & Solvent Peroxide Attack Step1->Step2 Step3 N-Oxidation of Piperazine Ring Step2->Step3 Step4 Assay Failure: Altered Ligand Binding Step3->Step4

Mechanistic pathway of 2-MeOPP HCl degradation when exposed to room temperature in solution.

Part 2: FAQs — Room Temperature vs. Frozen Storage

Q1: Is it safe to store the lyophilized powder at room temperature? A: Yes, but strictly for short-term transit. According to , storing the solid powder at room temperature (15–25°C) is only acceptable for periods under two weeks. For definitive long-term viability, you must store the solid powder frozen at -20°C in a desiccated environment to prevent hygroscopic caking.

Q2: How does stability change once the compound is reconstituted in DMSO? A: Solvation drastically lowers the activation energy required for chemical decay. Leaving a reconstituted solution at room temperature accelerates hydrolysis and oxidation. To maintain structural integrity, solutions must be aliquoted and frozen immediately. Storage at -80°C guarantees stability for up to 1 year, while -20°C is acceptable for up to 6 months .

Q3: Can I subject my stock solutions to repeated freeze-thaw cycles? A: No. Repeated thermal cycling causes transient microscopic precipitation. When the DMSO thaws, the solute does not instantaneously redissolve perfectly. If you pipette from a recently thawed, unhomogenized tube, you will introduce severe concentration gradients into your downstream assays.

Part 3: Troubleshooting Experimental Anomalies

Issue: Inconsistent pharmacological assay yields across different days using the same stock.

  • Root Cause: The stock solution was left on the benchtop at room temperature for >4 hours during a previous experiment. Solvation plus thermal energy permitted N-oxidation, lowering the active concentration of the true ligand.

  • Resolution: Abandon communal stock vials. Transition immediately to the single-use aliquot system detailed in the SOP below.

Issue: The solid powder has clumped into a sticky paste inside the source vial.

  • Root Cause: Condensation. The vial was opened immediately after removal from the -20°C freezer. Ambient room air rapidly condensed onto the cold powder, initiating localized hydrolysis.

  • Resolution: You must allow the sealed vial to thermally equilibrate to room temperature inside a desiccator for at least 30 minutes prior to opening.

Issue: LC-MS quality control shows secondary peaks (e.g., M+16).

  • Root Cause: The +16 Da mass shift is the classic signature of an N-oxide. Your solvent likely contained trace peroxides, or the solution was stored at -20°C beyond its 6-month limit.

  • Resolution: Discard the batch. Always utilize fresh, anhydrous, sealed ampoules of DMSO for reconstitution.

Part 4: Standard Operating Protocols (SOP)

SOP-01: Reconstitution, Aliquoting, and Self-Validating Storage

To ensure total trustworthiness in your experimental data, follow this self-validating protocol for handling 2-MeOPP HCl.

Step 1: Thermal Equilibration Transfer the sealed vial of solid powder from -20°C storage into a vacuum desiccator at room temperature. Wait 45 minutes. Causality: This completely prevents moisture condensation from compromising the hygroscopic salt.

Step 2: Reconstitution In a biosafety cabinet or fume hood, dissolve the compound in anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mg/mL).

Step 3: Homogenization & Self-Validation Vortex the solution vigorously for 60 seconds.

  • Self-Validation Milestone: Hold the glass vial against a stark black-and-white background under strong direct light. The solution must be 100% optically clear. Any visible turbidity or refraction indicates incomplete dissolution or the presence of insoluble degradation products. Do not proceed if cloudy.

Step 4: Protective Aliquoting Divide the bulk solution into 50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photon-induced free radical generation during handling.

Step 5: Kinetic Arrest (Deep Freeze) Immediately transfer the aliquots to a -80°C freezer. Label with exact concentration, solvent, and the preparation date.

Step 6: Thawing Protocol When an assay is ready, extract a single aliquot. Allow it to warm naturally to room temperature. Vortex for 10 seconds prior to opening. Discard any remaining volume after the experiment.

StabilityLogic A 1-(2-Methoxyphenyl)piperazine HCl B Solid Powder Format A->B C Solvated (DMSO/DMF) A->C D Room Temp (15-25°C) Stable < 2 weeks B->D Short-Term E Frozen (-20°C) Stable > 24 months B->E Long-Term F Room Temp Rapid Degradation C->F AVOID G Deep Freeze (-80°C) Stable 12 months C->G Aliquot H Pre-Assay Validation: LC-MS / UV-Vis E->H G->H

Workflow for storage, state-dependent temperature control, and QC validation of 2-MeOPP HCl.

Part 5: Quantitative Data Summary

For quick reference, the table below summarizes the maximum reliable shelf life of 2-MeOPP HCl based on its physical state and environmental temperature.

Physical StateTemperatureRecommended DurationDegradation Risk & Causality
Solid Powder Room Temp (15-25°C)< 2 Weeks Low: Acceptable only for transit. Slowly susceptible to ambient humidity over time.
Solid Powder Frozen (-20°C)Up to 36 Months Negligible: Arrests hygroscopic caking and oxidation completely.
Solution (DMSO) Room Temp (15-25°C)< 4 Hours Critical: Rapid N-oxidation of the piperazine ring; ruins assay integrity.
Solution (DMSO) Frozen (-20°C)6 Months Moderate: Standard kinetic arrest, though slow solvent-adduct formation may occur.
Solution (DMSO) Deep Freeze (-80°C)12 Months Low: Complete thermodynamic arrest of degradation pathways.

References

Troubleshooting reproducibility issues in 5-HT1A binding assays with 2-MPP

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 5-HT1A receptor binding assays, with a specific focus on troubleshooting reproducibility issues when using the antagonist 2-(2-methoxyphenyl)piperazine (2-MPP). This document provides in-depth technical guidance, troubleshooting steps, and validated protocols to ensure the generation of robust and reliable data.

Introduction: The Challenge of Reproducibility

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of anxiety and depressive disorders.[1] Radioligand binding assays are fundamental tools for characterizing the affinity of novel compounds for this receptor. However, these assays are susceptible to variability, leading to reproducibility challenges that can hinder drug discovery efforts. This guide addresses common pitfalls and provides solutions for achieving consistent results, particularly when working with antagonists like 2-MPP.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered when performing 5-HT1A binding assays.

Q1: My specific binding is very low. What are the likely causes?

A1: Low specific binding can stem from several factors:

  • Degraded Receptor Preparation: Ensure that your cell membranes or tissue homogenates have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[2] It's crucial to determine the protein concentration accurately using a reliable method like a Bradford or BCA assay.[2]

  • Inactive Radioligand: Verify the age and specific activity of your radioligand (e.g., [3H]8-OH-DPAT). Over time, radioactive decay can reduce the effective concentration and binding efficiency.

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or incubation temperature can significantly impact binding. The assay buffer should be optimized for the 5-HT1A receptor, typically a Tris-based buffer at pH 7.4.[2][3]

  • Insufficient Incubation Time: Ensure the assay has reached equilibrium. This can be determined by conducting a time-course experiment.[4][5]

Q2: I'm observing very high non-specific binding (NSB). How can I reduce it?

A2: High non-specific binding can mask the specific signal and is often caused by:

  • Radioligand Sticking to Surfaces: Pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the filter.[2]

  • Excessive Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding. Aim for a concentration at or below the Kd.[4]

  • Inappropriate Blocking Agent: The choice of a competing ligand to define NSB is critical. A high concentration (typically 100-1000 fold excess over the radioligand) of a known 5-HT1A ligand like serotonin (5-HT) or a specific antagonist is used.[2]

  • Lipophilicity of the Test Compound (2-MPP): Highly lipophilic compounds can partition into cell membranes, leading to high non-specific binding. Including a low concentration of a detergent like BSA in the assay buffer can sometimes mitigate this.

Q3: My results are not consistent between experiments. What contributes to this variability?

A3: Inter-assay variability is a common challenge. Key factors include:

  • Inconsistent Reagent Preparation: Prepare fresh buffers and dilutions of ligands for each experiment. Avoid repeated use of stock solutions that may have degraded.

  • Pipetting Errors: Even small inaccuracies in pipetting can lead to significant variations. Ensure your pipettes are calibrated regularly.

  • Variable Incubation Times and Temperatures: Use a calibrated incubator or water bath to maintain a consistent temperature. Precisely time the incubation for all samples.

  • Inconsistent Washing Steps: The number and volume of washes during the filtration step should be standardized to ensure consistent removal of unbound radioligand.[6]

In-Depth Troubleshooting Guides

Scenario 1: Poor Reproducibility with 2-MPP Displacement of [3H]8-OH-DPAT

You are performing a competition binding assay to determine the Ki of 2-MPP for the 5-HT1A receptor using the agonist radioligand [3H]8-OH-DPAT. Your IC50 values for 2-MPP are fluctuating significantly between assays.

5-HT1A receptors can exist in high-affinity and low-affinity states for agonists, which are coupled and uncoupled to G-proteins, respectively.[7] The presence of guanine nucleotides like GTPγS can shift the receptor population towards the low-affinity state for agonists.[7] Antagonists, like 2-MPP, generally do not differentiate between these two states.[8][9] Using an agonist radioligand like [3H]8-OH-DPAT can introduce variability if the proportion of high-affinity state receptors is not consistent.

G start High Variability in 2-MPP IC50 check_reagents Verify Reagent Integrity (2-MPP, [3H]8-OH-DPAT, Buffers) start->check_reagents check_protocol Standardize Protocol (Pipetting, Incubation, Washing) check_reagents->check_protocol Reagents OK fail Issue Persists check_reagents->fail Reagents Degraded consider_gtp Incorporate GTPγS (10-100 µM) check_protocol->consider_gtp Protocol Standardized check_protocol->fail Protocol Inconsistent switch_radioligand Switch to Antagonist Radioligand (e.g., [3H]WAY-100635 or [3H]p-MPPF) consider_gtp->switch_radioligand Variability Persists success Reproducible IC50/Ki Achieved consider_gtp->success Variability Reduced functional_assay Validate with a Functional Assay (e.g., [35S]GTPγS binding) switch_radioligand->functional_assay Variability Persists switch_radioligand->success Variability Reduced functional_assay->success Consistent Results functional_assay->fail Inconclusive

Caption: Troubleshooting workflow for 2-MPP IC50 variability.

  • Verify Reagent Integrity:

    • Confirm the concentration and purity of your 2-MPP stock solution.

    • Check the certificate of analysis for your [3H]8-OH-DPAT to ensure it is within its recommended shelf life.

    • Prepare fresh assay and wash buffers for each experiment.

  • Standardize Your Protocol:

    • Use a consistent source and batch of cell membranes or tissue homogenate.

    • Ensure precise and consistent pipetting, especially for serial dilutions of 2-MPP.

    • Maintain a constant incubation temperature (e.g., 37°C) and time (e.g., 30 minutes).[2]

    • Standardize the filtration and washing procedure to minimize dissociation of the radioligand-receptor complex.[10]

  • Incorporate GTPγS:

    • To minimize the influence of the G-protein coupled state, add 10-100 µM GTPγS to your assay buffer. This will shift the receptors to a uniform low-affinity state for the agonist radioligand, potentially reducing variability.[7]

  • Switch to an Antagonist Radioligand:

    • Consider using a 5-HT1A antagonist radioligand such as [3H]WAY-100635 or [3H]p-MPPF.[9] These radioligands do not differentiate between G-protein coupled and uncoupled states, which can lead to more robust and reproducible data for antagonist competition assays.[7]

  • Validate with a Functional Assay:

    • To confirm the antagonistic properties of 2-MPP and to obtain functional data, consider performing a [35S]GTPγS binding assay.[11][12][13] This assay measures the activation of G-proteins and can provide a functional readout of receptor antagonism.[14]

Scenario 2: Unexpected Agonist-like Effects of 2-MPP

In a functional assay, such as a [35S]GTPγS binding assay, you observe that 2-MPP, which is expected to be an antagonist, shows some level of receptor activation (agonist activity).

Some compounds that are classified as antagonists can exhibit partial agonist or inverse agonist activity under certain conditions. Partial agonists can weakly activate the receptor, while inverse agonists can reduce the basal level of receptor signaling. A [35S]GTPγS binding assay is a sensitive method for detecting these subtle functional effects.[14]

G start Unexpected Agonist Activity of 2-MPP verify_compound Confirm Identity and Purity of 2-MPP start->verify_compound check_assay Review [35S]GTPγS Assay Conditions verify_compound->check_assay Compound OK error Experimental Error verify_compound->error Compound Impure dose_response Perform Full Dose-Response Curve check_assay->dose_response Assay Conditions Validated check_assay->error Assay Artifact compare_agonist Compare to a Full Agonist (e.g., 8-OH-DPAT) dose_response->compare_agonist antagonist_mode Test in Antagonist Mode (Pre-incubate with 2-MPP, then add agonist) compare_agonist->antagonist_mode characterize Characterize as Partial Agonist compare_agonist->characterize Lower Emax than Full Agonist confirm_antagonist Confirm Antagonist Activity antagonist_mode->confirm_antagonist Blocks Agonist Effect

Caption: Workflow for characterizing unexpected 2-MPP activity.

  • Confirm Compound Identity and Purity:

    • Use analytical techniques like LC-MS or NMR to confirm the identity and purity of your 2-MPP sample. Impurities could be responsible for the observed agonist activity.

  • Review [35S]GTPγS Assay Conditions:

    • Ensure that the assay buffer composition, particularly the concentrations of GDP, Mg2+, and NaCl, are optimized for the 5-HT1A receptor.[13]

    • Verify that the amount of membrane protein used is within the linear range of the assay.

  • Perform a Full Dose-Response Curve:

    • Generate a complete dose-response curve for 2-MPP to determine its Emax (maximum effect) and EC50 (concentration for half-maximal effect).

  • Compare to a Full Agonist:

    • Run a parallel dose-response curve with a known full 5-HT1A agonist, such as 8-OH-DPAT. If the Emax of 2-MPP is significantly lower than that of the full agonist, it is likely acting as a partial agonist.

  • Test in Antagonist Mode:

    • To confirm its antagonist properties, pre-incubate the membranes with a fixed concentration of 2-MPP before adding increasing concentrations of a full agonist. A rightward shift in the agonist's dose-response curve will confirm the antagonist activity of 2-MPP.

Validated Protocols

Protocol 1: 5-HT1A Competition Radioligand Binding Assay

This protocol is for a competitive binding assay using [3H]8-OH-DPAT as the radioligand and 2-MPP as the competing ligand.

  • 5-HT1A receptor-expressing cell membranes (e.g., from CHO or HEK293 cells) or rat hippocampal membranes.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.[2]

  • Radioligand: [3H]8-OH-DPAT (Specific Activity: ~140 Ci/mmol).

  • Non-specific Binding Control: 10 µM Serotonin (5-HT).[2]

  • Test Compound: 2-MPP.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.[2]

  • Filtration apparatus.

  • Scintillation cocktail and counter.

  • On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 50-100 µg protein/well) in Assay Buffer.[2]

  • In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

    • 50 µL of 2-MPP at various concentrations.

    • 50 µL of diluted [3H]8-OH-DPAT (final concentration ~1.0 nM).

    • 100 µL of the diluted membrane preparation.

  • Incubate the plate at 37°C for 30 minutes.[2]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.[2]

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of 2-MPP and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Assay

This protocol is to assess the functional activity of 2-MPP at the 5-HT1A receptor.

  • 5-HT1A receptor-expressing cell membranes.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [35S]GTPγS.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist Control: 8-OH-DPAT.

  • Test Compound: 2-MPP.

  • 96-well microplates and filtration apparatus as described above.

  • Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.

  • In a 96-well plate, add the following:

    • Membrane preparation.

    • GDP (final concentration 10-100 µM).

    • Test compound (2-MPP) or control agonist (8-OH-DPAT) at various concentrations.

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Data is typically expressed as a percentage of the stimulation observed with a saturating concentration of a full agonist.

Data Summary Tables

Table 1: Recommended Assay Parameters for 5-HT1A Binding

ParameterRecommended ValueRationale
Radioligand [3H]8-OH-DPAT or [3H]WAY-100635Agonist and antagonist radioligands for different applications.
Radioligand Conc. ~Kd of the radioligandBalances signal with non-specific binding.[4]
Membrane Protein 50-100 µ g/well Should be optimized to ensure less than 10% of the radioligand is bound.[4][15]
Incubation Temp. 25-37°CHigher temperatures can reduce incubation time but may affect receptor stability.
Incubation Time 30-60 minutesMust be sufficient to reach equilibrium.[5]
NSB Definition 10 µM 5-HT or WAY-100635A high concentration of a known ligand to saturate all specific sites.[2]
Filter Pre-soak 0.3-0.5% PEIReduces non-specific binding of the radioligand to the filter.[6]

Table 2: Troubleshooting Quick Reference

IssuePotential CauseSuggested Solution
Low Specific Binding Degraded receptor/radioligandUse fresh aliquots; check storage conditions.
Suboptimal buffer/incubationOptimize pH, temperature, and time.
High Non-specific Binding Radioligand sticking to filterPre-soak filters in PEI.[2]
Radioligand concentration too highUse a concentration at or below the Kd.[4]
High Inter-assay Variability Inconsistent reagent prep/pipettingPrepare fresh reagents; calibrate pipettes.
Use of agonist radioligandAdd GTPγS or switch to an antagonist radioligand.[7]

Conclusion

Achieving reproducible data in 5-HT1A binding assays requires a systematic approach to protocol optimization and troubleshooting. By understanding the underlying principles of receptor pharmacology and carefully controlling experimental variables, researchers can overcome common challenges and generate high-quality, reliable data. This guide provides a framework for identifying and resolving issues encountered when working with 2-MPP and other ligands at the 5-HT1A receptor, ultimately contributing to the successful advancement of drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists. Benchchem.
  • Le-Niculescu, H., et al. (n.d.). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. PMC.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from [Link]

  • Newman-Tancredi, A., et al. (n.d.). Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635. PMC.
  • Assie, M. B., et al. (1997). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(4), 435-442. Retrieved from [Link]

  • Yamazaki, Y., et al. (1998). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropharmacology, 37(10-11), 1347-1356. Retrieved from [Link]

  • ChEMBL. (n.d.). Binding affinity to human 5HT1A receptor expressed in HeLa cells by scintillation proximity assay (CHEMBL1260561). ChEMBL. Retrieved from [Link]

  • Watson, J., et al. (n.d.). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PMC.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • St-Denis, T., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Retrieved from [Link]

  • St-Denis, T., & Salahpour, A. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 3(3), 101533. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ChEMBL. (n.d.). Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. PubChem. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. GenScript.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

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  • ResearchGate. (n.d.). GPCR-radioligand binding assays. Request PDF. Retrieved from [Link]

  • Kumar, P., et al. (2011). Radiolabeled Bis-MPP as 5-HT1A receptor imaging radiotracer with enhanced affinity: Design, synthesis and biological evaluation. Journal of Nuclear Medicine, 52(supplement 1), 1689. Retrieved from [Link]

  • Brown, A. M., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Journal of Biomolecular Screening, 13(8), 757-765. Retrieved from [Link]

  • Baez, M., & Nelson, D. L. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology, vol. 190. Humana Press. Retrieved from [Link]

  • Miller, J. M., et al. (2008). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. International Journal of Neuropsychopharmacology, 11(5), 615-628. Retrieved from [Link]

  • Schlessinger, A., & Geiss-Friedlander, R. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. Retrieved from [Link]

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  • Parrish, J. C., et al. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 11(15), 2346–2358. Retrieved from [Link]

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  • NIMH Psychoactive Drug Screening Program. (n.d.). Assay buffers.
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  • Himes, A., et al. (2022). Brain 5-HT1A Receptor PET Binding, Cortisol Responses to Stress, and the Familial Transmission of Suicidal Behavior. Neuropsychopharmacology, 47(2), 478-485. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-MPP and Buspirone Binding at Serotonin 5-HT1A Receptor Sites

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Neuropharmacology and Drug Development Professionals

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) integral to mood, anxiety, and cognitive regulation, stands as a pivotal target in modern neuropharmacology. Its modulation by various ligands forms the basis for numerous therapeutic strategies. This guide provides an in-depth comparison of two key compounds that interact with this receptor: buspirone, a clinically established anxiolytic, and 1-(2-methoxyphenyl)piperazine (2-MPP), a foundational scaffold for many potent serotonergic agents.

Binding Affinity at the 5-HT1A Receptor: A Quantitative Comparison

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. A lower Ki value signifies a stronger binding interaction. Both buspirone and 2-MPP-derived compounds exhibit notable affinity for the 5-HT1A receptor, though their potencies differ.

Buspirone's affinity for the 5-HT1A receptor has been extensively documented, though values vary across different studies and experimental conditions. Published Ki values typically fall within the nanomolar range, indicating a high affinity. For instance, studies have reported pKi values of 7.50, which translates to a Ki of approximately 31.6 nM[1][2]. Other sources provide a range of Ki values from as low as 3.1 nM to higher values, with many clustering in the 14-36 nM range[3][4]. This variability underscores the importance of standardized assay conditions.

The 2-MPP moiety itself is a critical pharmacophore, serving as the structural basis for a multitude of high-affinity 5-HT1A ligands[5][6]. While the parent 2-MPP molecule has a moderate affinity, chemical modifications building upon this scaffold have yielded compounds with exceptionally high, even sub-nanomolar, affinity. For example, derivatives of 2-MPP have achieved Ki values as low as 0.12-0.63 nM and 1.2 nM, demonstrating that the 2-methoxyphenylpiperazine structure is a highly effective anchor for potent 5-HT1A receptor interaction[5][7][8].

CompoundRepresentative 5-HT1A Binding Affinity (Ki)Functional Activity at 5-HT1A
Buspirone 14 - 32 nM[2][3]Partial Agonist[1][9]
2-MPP Derivatives 0.12 - 21.3 nM[5][7][8]Varies (Antagonists/Agonists)[10][11]
Functional Profile: Beyond Binding

While binding affinity dictates potency, the functional activity—whether a compound activates (agonist), partially activates (partial agonist), or blocks (antagonist) the receptor—determines its ultimate physiological effect.

Buspirone is classically defined as a 5-HT1A partial agonist [1][9]. Its therapeutic efficacy is believed to stem from this unique profile. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits serotonin synthesis and release, while acting as a partial agonist at postsynaptic receptors in regions like the hippocampus and cortex. This dual action contributes to the complex, delayed-onset anxiolytic effects observed clinically.

The functional profile of 2-MPP derivatives is more varied and depends entirely on the specific chemical modifications made to the parent structure. This scaffold has been successfully incorporated into both 5-HT1A antagonists and agonists [10][11]. For example, the well-known antagonist NAN-190 is a 2-MPP derivative[10]. Other modifications have produced potent agonists[12]. This chemical tractability makes the 2-MPP core a valuable starting point for designing ligands with specific, desired functional outcomes.

Experimental Determination of Binding Affinity: A Methodological Overview

The binding constants presented here are typically determined using a competitive radioligand binding assay. This technique provides a robust and quantitative measure of a compound's ability to displace a known radioactive ligand from the receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing 5-HT1A receptors mix 4. Mix membranes, radioligand, and test compound in assay buffer prep_membranes->mix prep_radioligand 2. Prepare radioligand solution (e.g., [3H]8-OH-DPAT) prep_radioligand->mix prep_competitor 3. Prepare serial dilutions of test compound (e.g., Buspirone) prep_competitor->mix incubate 5. Incubate to reach equilibrium (e.g., 60 min at 25-37°C) mix->incubate filter 6. Rapidly filter mixture through glass fiber filters incubate->filter wash 7. Wash filters with ice-cold buffer to remove unbound ligand filter->wash count 8. Quantify bound radioactivity using liquid scintillation counting wash->count plot 9. Plot % inhibition vs. log[competitor] count->plot calc_ic50 10. Determine IC50 value (concentration for 50% inhibition) plot->calc_ic50 calc_ki 11. Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Materials:

    • Receptor Source: Cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)[3].

    • Radioligand: [³H]8-OH-DPAT, a high-affinity 5-HT1A agonist[13].

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often containing ions like Mg²⁺ or Ca²⁺[3].

    • Test Compounds: Buspirone, 2-MPP, or its derivatives, serially diluted.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like serotonin (5-HT)[13].

    • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C)[3][14].

    • Scintillation Counter: For quantifying radioactivity.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + 5-HT), and competitive binding (membranes + radioligand + varying concentrations of the test compound)[3].

    • Incubation: Add the diluted membranes, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd value), and the appropriate buffer, non-specific control, or test compound to the wells[14]. Incubate the plate, often for 60-90 minutes at 25°C or 37°C, to allow the binding to reach equilibrium[3][15].

    • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through)[3].

    • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to minimize non-specific adherence of the radioligand to the filter[3].

    • Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in each filter using a liquid scintillation counter[3].

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[3].

Receptor Signaling Mechanisms

Upon activation by an agonist or partial agonist, the 5-HT1A receptor initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling mechanism is inhibitory[16][17].

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[18][19].

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the neuron, which decreases its excitability. Simultaneously, it can inhibit voltage-gated Ca²⁺ channels, reducing calcium influx[16][18].

  • Activation of Other Pathways: 5-HT1A receptor activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuroplasticity and cell survival[16][18].

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor Gαi Gβγ ac Adenylyl Cyclase receptor:f1->ac Inhibits k_channel GIRK K+ Channel receptor:f2->k_channel Activates ca_channel Ca2+ Channel receptor:f2->ca_channel Inhibits erk MAPK/ERK Pathway receptor:f2->erk Modulates ligand Buspirone / 2-MPP Agonist ligand->receptor:f0 Binds camp cAMP atp ATP atp->camp response Neuronal Inhibition Neuroplasticity camp->response k_out K+ Efflux (Hyperpolarization) k_channel->k_out ca_channel->response ↓ Ca2+ k_out->response ca_in Ca2+ Influx ca_in->ca_channel erk->response

Caption: 5-HT1A receptor signaling cascade.

Conclusion and Implications for Drug Development

This guide highlights the distinct yet related profiles of buspirone and 2-MPP at the 5-HT1A receptor.

  • Buspirone serves as a benchmark 5-HT1A partial agonist with well-characterized, moderate-to-high nanomolar binding affinity. Its established clinical profile makes it an essential reference compound for evaluating new chemical entities.

  • 1-(2-methoxyphenyl)piperazine (2-MPP) is a privileged scaffold in medicinal chemistry. While its intrinsic affinity is moderate, it provides a versatile and highly effective foundation for developing novel ligands. The ability to readily modify the 2-MPP core allows for the fine-tuning of both binding affinity and functional activity, enabling the generation of highly potent and selective agonists or antagonists tailored to specific therapeutic goals.

For researchers and drug development professionals, understanding these differences is crucial. While buspirone provides a clinical and pharmacological gold standard, the 2-MPP scaffold offers a powerful tool for rational drug design, paving the way for next-generation therapeutics that target the 5-HT1A receptor with enhanced precision and efficacy.

References

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  • Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Warren, A.L., et al. (2024). 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB PDB. Available at: [Link]

  • Chhabra, S., et al. (2019). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. ResearchGate. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available at: [Link]

  • Franchini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. Available at: [Link]

  • Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available at: [Link]

  • Marcusson, J. O., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Neurochemistry. Available at: [Link]

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  • Lim, C. K., et al. (2012). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand. ResearchGate. Available at: [Link]

  • Millan, M. J., et al. (2000). F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Millan, M. J., et al. (2000). Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other... ResearchGate. Available at: [Link]

  • Raymond, J. R., et al. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology. Available at: [Link]

  • Stasiak, A., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. Available at: [Link]

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A Comparative Guide to the Purity Validation of 1-(2-Methoxyphenyl)piperazine Using H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of chemical entities is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 1-(2-methoxyphenyl)piperazine (MOPIP), a key building block in the synthesis of numerous centrally active pharmaceuticals, demands rigorous purity assessment. This guide provides an in-depth, comparative analysis of High-Resolution Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the validation of MOPIP purity, juxtaposed with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, our focus is to equip you with not just the "how," but the critical "why" behind the analytical choices that underpin robust drug development.

The Principle of Purity: Why ¹H-NMR is a Primary Method

At its core, purity analysis aims to answer a simple question: "What is the true concentration of the desired molecule in a given sample?" While various techniques can provide a measure of purity, ¹H-NMR, specifically quantitative NMR (qNMR), stands out as a primary analytical method. This distinction arises from the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[1] Unlike chromatographic methods that often rely on response factors of reference standards for each impurity, qNMR can provide an absolute purity assessment against a single, certified internal standard, even for previously uncharacterized impurities.[2]

This intrinsic quantitative nature, recognized by leading pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provides a high level of trustworthiness in the generated data.[3][4]

Deconstructing the ¹H-NMR Spectrum of 1-(2-Methoxyphenyl)piperazine

A thorough understanding of the ¹H-NMR spectrum of pure MOPIP is the cornerstone of its purity validation. The spectrum, typically acquired in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals a unique fingerprint of the molecule's proton environments.

A Hypothetical High-Resolution ¹H-NMR Spectrum of 1-(2-Methoxyphenyl)piperazine in CDCl₃ (400 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ-coupling (Hz)
A6.85 - 7.05Multiplet4HAr-H (Aromatic protons)
B3.85Singlet3HO-CH₃ (Methoxyphenyl group)
C3.10 - 3.20Triplet4HAr-N-(CH₂ )₂ (Piperazine ring)~5
D2.95 - 3.05Triplet4HHN-(CH₂ )₂ (Piperazine ring)~5
E~1.9 (variable)Broad Singlet1HNH (Piperazine ring)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. J-coupling values are typical for vicinal coupling in such systems.

The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons (A) resonate in the downfield region due to the deshielding effect of the aromatic ring current. The singlet for the methoxy protons (B) is characteristic of a methyl group attached to an oxygen atom. The two sets of triplets for the piperazine ring protons (C and D) arise from the coupling between adjacent methylene groups. The broad singlet for the N-H proton (E) is due to quadrupole broadening and potential chemical exchange.

Identifying the Unseen: Detecting Impurities with ¹H-NMR

The power of ¹H-NMR in purity validation lies in its ability to detect and quantify not just the main compound, but also any proton-containing impurities. The synthesis of MOPIP commonly involves the reaction of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[5][6] Therefore, the most probable impurities are the unreacted starting materials and potential side-products.

Characteristic ¹H-NMR Signals of Potential Impurities:

  • o-Anisidine: Will exhibit characteristic aromatic signals and a broad amine proton signal distinct from MOPIP.

  • Bis(2-chloroethyl)amine hydrochloride: In DMSO-d₆, this compound shows two key signals: a broad peak around 9.8 ppm (NH) and triplets around 3.97 ppm and 3.37 ppm for the two different methylene groups.[1]

  • Dimerization Products: Side reactions can lead to the formation of dimers, such as 1,4-bis(2-methoxyphenyl)piperazine. These will have more complex aromatic signals and a different integration ratio compared to MOPIP.

The presence of these impurities will manifest as additional peaks in the ¹H-NMR spectrum. By integrating these impurity signals and comparing them to the integral of a known signal from the MOPIP molecule or an internal standard, their concentration can be determined.

A Comparative Analysis: ¹H-NMR vs. Chromatographic Techniques

While ¹H-NMR offers a powerful, direct method for purity assessment, it is essential to understand its performance in the context of other widely used techniques like HPLC and GC-MS.

Feature¹H-NMR (qNMR)HPLC (UV/MS)GC-MS
Principle Measures the response of atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Separates components based on their differential partitioning between a mobile and stationary phase.Separates volatile components based on their partitioning between a carrier gas and a stationary phase.
Quantification Absolute quantification using an internal standard. Does not require reference standards for each impurity.[2]Relative quantification requiring calibration curves and reference standards for each analyte.Relative quantification requiring calibration curves and reference standards for each analyte.
Selectivity High, based on unique chemical shifts of protons. Can resolve structurally similar compounds.Good to excellent, dependent on column chemistry and mobile phase composition.Excellent, based on both retention time and mass-to-charge ratio.
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods. LOD and LOQ are dependent on the magnetic field strength and number of scans.[1]High sensitivity, with LODs for piperazine derivatives reported as low as 0.002 µg/mL.[7]Very high sensitivity, especially with selected ion monitoring (SIM).
Sample Throughput Moderate. Each sample requires individual preparation and acquisition time.High, with autosamplers enabling the analysis of many samples in a single run.High, with autosamplers.
Non-destructive Yes, the sample can be recovered after analysis.No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.
Information Content Provides structural information in addition to quantification.Provides retention time and, with MS, mass-to-charge ratio.Provides retention time and detailed mass spectral data for structural elucidation.

This comparison highlights that the choice of analytical technique is not a matter of "better" or "worse," but rather of selecting the most appropriate tool for the specific analytical challenge. For absolute purity determination without the need for extensive reference standards, qNMR is unparalleled. For high-throughput screening and trace-level impurity detection, HPLC and GC-MS often have the advantage.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for MOPIP Purity

This protocol outlines a self-validating system for the accurate determination of MOPIP purity using an internal standard.

1. Materials:

  • 1-(2-methoxyphenyl)piperazine (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

  • NMR spectrometer (≥400 MHz)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the MOPIP sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.

  • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum using a quantitative pulse sequence.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.

  • Set the number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[8]

  • Calibrate the 90° pulse width.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, non-overlapping signal from both the MOPIP molecule (e.g., the methoxy singlet) and the internal standard.

  • Calculate the purity of the MOPIP sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 1-(2-methoxyphenyl)piperazine

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental workflow and the relationship between the different analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh MOPIP dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation caption Figure 1: qNMR Experimental Workflow.

Caption: Figure 1: qNMR Experimental Workflow.

Method_Comparison cluster_methods Analytical Techniques Purity_Validation Purity Validation of MOPIP qNMR qNMR Purity_Validation->qNMR Absolute Quantification HPLC HPLC Purity_Validation->HPLC High-Throughput Screening GCMS GC-MS Purity_Validation->GCMS Volatile Impurity Profiling qNMR->HPLC Complementary Information qNMR->GCMS Confirmatory Analysis HPLC->GCMS Orthogonal Methods caption Figure 2: Relationship between Analytical Techniques.

Caption: Figure 2: Relationship between Analytical Techniques.

Conclusion: An Integrated Approach to Purity Validation

The validation of 1-(2-methoxyphenyl)piperazine purity is a critical step in ensuring the quality and safety of pharmaceuticals. While HPLC and GC-MS are invaluable tools for impurity profiling and high-throughput analysis, ¹H-NMR spectroscopy, particularly qNMR, offers a distinct and powerful advantage: the ability to perform absolute quantification without the need for individual impurity reference standards. This makes it an indispensable technique for establishing the primary purity of a substance.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can adopt an integrated and scientifically sound approach to purity validation. The self-validating nature of a well-designed qNMR experiment provides a high degree of confidence in the analytical results, ultimately contributing to the development of safer and more effective medicines.

References

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResolveMass Laboratories Inc. Bis(2-chloroethyl)-d8-amine HCl | CAS 102092-04-6. [Link]

  • SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • The Royal Society of Chemistry. Supporting Information for .... [Link]

  • Nanalysis. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. [Link]

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The Selective Affinity of 1-(2-Methoxyphenyl)piperazine for Alpha-Adrenergic vs. Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Receptor Selectivity for 1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine (1-MPP) is a foundational chemical structure in medicinal chemistry, serving as a building block for numerous centrally acting drugs, including antidepressants and antipsychotics. Its therapeutic effects and side-effect profile are intrinsically linked to its affinity for a range of neurotransmitter receptors, most notably the alpha-adrenergic and serotonin receptor families. Understanding the selectivity of 1-MPP for these different receptor subtypes is paramount for designing novel therapeutics with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the binding affinities and functional activities of 1-MPP and its close derivatives, supported by experimental data from peer-reviewed studies.

The core of 1-MPP's pharmacological importance lies in the often-observed dual affinity for α1-adrenergic and 5-HT1A serotonin receptors. This dual activity can be therapeutically beneficial in some contexts but can also lead to undesirable side effects. Therefore, a detailed understanding of its selectivity profile is a critical starting point for lead optimization in drug discovery programs.

Binding Affinity Profile: A Quantitative Comparison

The binding affinity of a compound for a receptor is a primary determinant of its potency and potential for target engagement. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While comprehensive binding data for the parent 1-MPP molecule across a wide array of receptor subtypes is not available in a single consolidated study, analysis of data from various sources and for its close structural analogs allows for a robust comparative assessment.

Several studies on derivatives of 1-MPP consistently highlight the crucial role of the 1-(o-methoxyphenyl)piperazine moiety in determining affinity for both alpha-1 adrenergic and 5-HT1A receptors. For instance, a study on a series of 1,4-substituted piperazine derivatives emphasized that the most promising compounds for α1-adrenoceptor affinity all contained this core structure.

Table 1: Comparative Binding Affinities (Ki in nM) of 1-MPP Derivatives at Adrenergic and Serotonin Receptors

Compoundα1α1Aα1Bα1Dα25-HT1A5-HT2A5-HT7Reference
NAN-190¹0.8----0.6--
Derivative 2j²>64----0.4--
LDT66³-3.4 (K_B)Low Affinity2.2 (K_B)Low AffinityHigh AffinityLow Affinity-
Derivative 5⁴2.1---128.2---
Derivative 4⁴2.4---341.1---
Derivative 8a,b⁵-----3.77-1802--
Derivative 4⁶-----476-2.6
1-MPP Analog-----1.2--

¹ NAN-190 is 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine. ² Derivative 2j is 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, which showed a 160-fold selectivity for 5-HT1A over α1-adrenergic sites. ³ LDT66 is N1-(2-methoxyphenyl)-N4-hexylpiperazine. ⁴ Derivatives from a study on 1,4-substituted piperazines, highlighting the high α1 affinity of the 1-(o-methoxyphenyl)piperazine moiety. ⁵ 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives. ⁶ 1-[2-(4-Methoxyphenyl)phenyl]piperazine.

The data clearly indicates that the 1-MPP scaffold confers high affinity for both α1-adrenergic and 5-HT1A receptors, often in the low nanomolar range. The selectivity between these two receptor families can be significantly modulated by substitutions on the piperazine ring.

Caption: General selectivity profile of the 1-MPP core structure.

Functional Activity: Agonism vs. Antagonism

Beyond binding affinity, the functional activity of a compound—whether it acts as an agonist (activator), antagonist (blocker), or partial agonist—is critical to its pharmacological effect.

Studies on 1-MPP derivatives have demonstrated that they can act as antagonists at both α1-adrenergic and 5-HT1A receptors. For example, a derivative of 1-MPP was shown to retain antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. Another study characterized N1-(2-methoxyphenyl)-N4-hexylpiperazine (LDT66) as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors. Furthermore, several 1,4-substituted piperazine derivatives possessing the 1-(o-methoxyphenyl)piperazine moiety displayed potent α1-adrenoceptor antagonistic properties, with pA2 values ranging from 8.441 to 8.807. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Functional Activity of 1-MPP Derivatives

CompoundReceptorFunctional ActivitypA2 / (K_B)Reference
Derivative 2j5-HT1AAntagonist-
LDT66α1A-adrenoceptorAntagonist(3.4 nM)
LDT66α1D-adrenoceptorAntagonist(2.2 nM)
LDT665-HT1AAntagonist-
Derivative 4α1-adrenoceptorAntagonist8.807
Derivative 5α1-adrenoceptorAntagonist-

The consistent antagonist activity at α1-adrenoceptors is a key feature of many 1-MPP derivatives, contributing to their potential application in conditions such as hypertension and benign prostatic hyperplasia.

SignalingPathways cluster_alpha1 α1-Adrenergic Receptor cluster_5HT1A 5-HT1A Receptor α1-AR α1-AR Gq/11 Gq/11 α1-AR->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release PKC Activation PKC Activation IP3 & DAG->PKC Activation Physiological Response (e.g., Smooth Muscle Contraction) Physiological Response (e.g., Smooth Muscle Contraction) Ca2+ Release->Physiological Response (e.g., Smooth Muscle Contraction) PKC Activation->Physiological Response (e.g., Smooth Muscle Contraction) 5-HT1A-R 5-HT1A-R Gi/o Gi/o 5-HT1A-R->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Neuronal Hyperpolarization Neuronal Hyperpolarization PKA->Neuronal Hyperpolarization 1-MPP Derivative 1-MPP Derivative 1-MPP Derivative->α1-AR Antagonist 1-MPP Derivative->5-HT1A-R Antagonist

Caption: Signaling pathways antagonized by 1-MPP derivatives.

Experimental Methodologies

The data presented in this guide are derived from standard and well-validated pharmacological assays. The following provides an overview of the typical experimental protocols used to determine the binding affinity and functional activity of compounds like 1-MPP.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the inhibition constant (Ki) of 1-MPP or its derivatives for specific alpha-adrenergic and serotonin receptor subtypes.

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of cell membranes or tissues containing the receptor. The ability of the unlabeled test compound (e.g., 1-MPP) to displace the radioligand from the receptor is measured.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

  • Binding Assay:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]prazosin for α1-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

    • Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenization Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation High-Speed Centrifugation High-Speed Centrifugation Low-Speed Centrifugation->High-Speed Centrifugation Resuspension Resuspension High-Speed Centrifugation->Resuspension Incubation Incubation Resuspension->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor activates or inhibits its signaling pathway.

Objective: To determine the functional activity (e.g., pA2 for antagonists, EC50 for agonists) of 1-MPP or its derivatives.

Example: cAMP Assay for Gi-Coupled Receptors (e.g., 5-HT1A)

Principle: 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). An antagonist will block the ability of an agonist to cause this decrease.

Step-by-Step Protocol:

  • Cell Culture:

    • Cells stably expressing the 5-HT1A receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • The cells are then treated with varying concentrations of the test compound (potential antagonist) followed by a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

    • A forskolin stimulation step is often included to increase basal cAMP levels, making the inhibitory effect of the agonist more pronounced.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement:

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified.

    • For an antagonist, the pA2 value is calculated from Schild regression analysis.

Conclusion

The available evidence from studies on 1-(2-methoxyphenyl)piperazine and its derivatives strongly indicates that this chemical scaffold confers high affinity for both α1-adrenergic and 5-HT1A serotonin receptors. The functional consequence of this binding is typically antagonism at both receptor types. The selectivity of 1-MPP-based compounds can be finely tuned through chemical modifications, allowing for the development of agents with a desired balance of activities for specific therapeutic applications. For researchers in drug discovery, the 1-MPP moiety remains a valuable starting point for the design of novel CNS-active agents, with a clear understanding of its inherent dual receptor profile being essential for successful lead optimization.

References

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha-adreno

Comprehensive Comparison Guide: Reference Standards for 1-(2-Methoxyphenyl)piperazine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyphenyl)piperazine hydrochloride (CAS: 5464-78-8), often abbreviated as 2-MeOPP or o-MeOPP, occupies a unique and critical intersection in modern analytical chemistry[1]. In the pharmaceutical industry, it serves as a vital intermediate and potential process impurity in the synthesis of active pharmaceutical ingredients (APIs) such as the anti-hypertensive drug Urapidil[2]. Conversely, in forensic toxicology, it is globally monitored as a New Psychoactive Substance (NPS) belonging to the piperazine class of synthetic stimulants[3].

Because a single compound dictates two entirely different analytical paradigms—rigorous GMP pharmaceutical batch release versus legally defensible forensic seizure analysis—the selection of the correct reference standard and paired methodology is paramount. This guide synthesizes field-proven insights to compare reference standard grades and establish causally linked, self-validating analytical protocols.

Comparative Analysis of Reference Standard Grades

Analytical accuracy begins with the traceability of the standard. Selecting the wrong grade can lead to failed regulatory audits in pharma or dismissed evidence in forensic settings. Below is a comparative breakdown of the three primary tiers of 1-(2-Methoxyphenyl)piperazine standards.

Standard CategoryPrimary ApplicationTarget Purity / CertificationInternal Validation ParadigmRelative Cost
Pharmacopeial Primary (e.g., BP 232 / USP) API QC & Batch Release (e.g., Urapidil impurity profiling)Dictated by specific monograph; highly characterizedExternal calibration curve with verified System Suitability Tests (SST)High
Commercial High-Purity (e.g., Cayman / LGC) Routine Forensic Screening / R&D Synthesis

98% (Verified via NMR, GC-MS, and LC-UV)
Paired with structural analogs (e.g., 3-MeOPP, 4-MeOPP) for positional isomer resolutionModerate
Stable Isotope-Labeled Internal Standard (SIL-IS) LC-MS/MS Bioanalysis & Clinical Toxicology> 99% isotopic purity (e.g., Deuterated variants)Co-elution monitoring to mathematically cancel matrix-induced ion suppressionVery High

Analytical Decision Workflow

The analytical objective strictly governs both the choice of reference standard and the instrumental technique.

G A Analytical Objective: 1-(2-Methoxyphenyl)piperazine HCl B Pharmaceutical QC & Batch Release A->B C Forensic Toxicology & Seized Material Analysis A->C D Pharmacopeial Primary Standard (e.g., BP 232 / USP) B->D E Commercial High-Purity Standard (e.g., Cayman ≥98%) & SIL-IS C->E F RP-HPLC-UV or LC-MS (Isocratic, Formic/Phosphoric Buffer) D->F E->F G GC-FID or GC-MS (Underivatized or Derivatized) E->G H Outcome: API Compliance & Impurity Profiling F->H I Outcome: Legal Quantification & Metabolite Tracking G->I

Figure 1: Decision matrix for analytical standard selection and methodology in 2-MeOPP analysis.

Methodological Workflows & Scientific Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols transcend basic instructions by explaining the causality of chemical interactions. Every method incorporates a self-validating loop.

Pharmaceutical Impurity Profiling: RP-HPLC-UV Protocol

This protocol is engineered for the isolation and quantification of 1-(2-Methoxyphenyl)piperazine as an impurity in API bulk matrices[4][5].

  • Column Selection: Reversed-phase column with low silanol activity (e.g., SIELC Newcrom R1 or robust C18, 150 × 4.6 mm, 3–5 µm)[6].

    • Causality: Piperazine derivatives contain basic secondary and tertiary amines that strongly interact with unendcapped silanols on standard silica columns, causing severe peak tailing. A low-silanol or mixed-mode column suppresses this secondary interaction.

  • Mobile Phase: Isocratic elution—40% Acetonitrile / 60% Aqueous Buffer.

    • UV Detection Buffer: 0.1% Phosphoric acid (

      
      )[6].
      
    • MS Detection Buffer: 0.1% Formic acid.

    • Causality:

      
       provides excellent pH buffering capacity (~pH 2.5) to keep the piperazine nitrogens fully protonated, ensuring sharp UV peaks[5]. However, because 
      
      
      
      is non-volatile, it will precipitate and foul an MS source; therefore, volatile formic acid must be substituted if transferring to an LC-MS system[6].
  • Flow Rate & Detection: 1.0 mL/min; UV monitored at

    
     244 nm and 276 nm[1].
    

Step-by-Step Execution & Self-Validation System:

  • Standard Preparation: Accurately weigh 10 mg of Pharmacopeial grade 1-(2-Methoxyphenyl)piperazine HCl and dissolve in 10 mL of Mobile Phase[5]. Dilute serially to bracket the target impurity limit (e.g., 0.1% of API concentration).

  • Blank Injection: Inject Mobile Phase. Self-Validation: The baseline must be flat at the retention time (RT) of 2-MeOPP, proving zero column carryover.

  • System Suitability Test (SST): Inject the standard 6 times[4].

    • Self-Validation Metrics: The Tailing Factor (

      
      ) must be < 1.5. Theoretical plates (
      
      
      
      ) must exceed 2,000[4]. Relative Standard Deviation (RSD) of peak areas must be
      
      
      2.0%. Only if these cryptographic-like checkpoints pass is the system deemed chemically sound for sample analysis.
  • Sample Injection: Inject the prepared API sample and quantify the impurity against the linear calibration curve.

Forensic Toxicology: GC-MS Screening Protocol

Forensic analysis of seized materials favors Gas Chromatography-Mass Spectrometry (GC-MS) for its unparalleled capability to elucidate structural isomers (e.g., distinguishing 2-MeOPP from 3-MeOPP and 4-MeOPP) using fragmentation libraries[3][7].

  • Column: 5% phenyl / 95% methyl silicone capillary column (e.g., HP-5MS, 10 m to 30 m × 0.32 mm × 0.52 µm film)[7].

  • Carrier Gas: Helium or Hydrogen at 1.8 mL/min (constant flow).

  • Temperature Program: Injector at 280°C. Oven initially at 100°C for 1.0 min, ramped at 25°C/min to 280°C, and held for 3.0 min[7].

Step-by-Step Execution & Self-Validation System:

  • Internal Standard (IS) Doping: Prepare a methanolic solution containing 0.25 mg/mL Dimethylphthalate (or Thiamine HCl)[7].

    • Causality: An internal standard corrects for minor variations in split-injection volumes and matrix-induced signal enhancement/suppression.

  • Sample Preparation: Dissolve approximately 10 mg of the seized sample in 10 mL of 20 mM HCl:Methanol (1:1)[3]. Dilute 1 mL of this solution with 9 mL of the IS-doped methanol.

    • Causality: The HCl ensures the piperazine maintains its hydrochloride salt form during initial dissolution to prevent volatilization losses, while the highly volatile methanol acts as an optimal expansion solvent inside the heated GC injector block[3].

  • Injection: 1 µL injection, Split ratio 50:1[7].

  • Data Acquisition (EI-MS 70eV): Monitor full scan (m/z 40-300)[1].

    • Self-Validation Metrics: The retention time (RT) of 2-MeOPP must fall within

      
       1% of the Commercial High-Purity Reference Standard. Furthermore, the extracted ion chromatogram must display characteristic m/z fragmentation ratios identical to the reference standard within a 
      
      
      
      20% tolerance, confirming absolute chemical identity[3][7].

References

  • SIELC Technologies. "Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column". SIELC Application Notes. [Link]

  • JCR BIO. "Urapidil MPP; 1-(2-Methoxyphenyl)piperazine hydrochloride - Reference Impurity Standard". DR JCR BIO. [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". Synthetic Drug Strategy. [Link]

  • Impact Factor. "Development And Validation of an RP-HPLC Method for Estimation of Piperazine Impurities". Impact Factor Journals. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "1-(2-METHOXYPHENYL)PIPERAZINE - SWGDRUG Monographs". SWGDRUG. [Link]

Sources

Validating 5-HT1A Receptor Blockade: An In Vitro Comparison Guide to 1-(2-Methoxyphenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(2-Methoxyphenyl)piperazine (often abbreviated as 2-MPP) is a privileged organic scaffold fundamentally embedded in the architecture of modern neuropharmacology[1]. While the core molecule itself possesses moderate affinity for serotonin (5-HT) and


-adrenergic receptors, its true value to drug development professionals lies in its derivatives[2]. By extending the piperazine nitrogen with tailored bulky alkyl or amide moieties, medicinal chemists have engineered highly potent 5-HT1A receptor antagonists, including NAN-190 and WAY-100635[3][].

For scientists validating serotonergic pathways, selecting the right antagonist—and proving its mechanism of action—is paramount. This guide objectively compares the in vitro performance of the 2-MPP pharmacophore and its leading derivatives, delivering the underlying causality behind assay design and providing self-validating experimental workflows.

In Vitro Performance Comparison: Affinities and Off-Target Noise

When evaluating receptor antagonism, researchers must confront the structural homology between the 5-HT1A receptor and the


-adrenergic receptor. Both are G-protein coupled receptors (GPCRs), meaning ligands often cross-react.

Table 1: Comparative In Vitro Binding Affinities (


) 
CompoundPrimary Structural Core

(5-HT1A)

(

-adrenergic)
Pharmacological Profile & Application
2-MPP 1-(2-methoxyphenyl)piperazine~15 - 50 nMModerateSynthesis intermediate; mixed binding profile[1].
NAN-190 2-MPP + phthalimidobutyl0.6 nM0.8 nMPotent antagonist; significant off-target adrenergic noise[3].
WAY-100635 2-MPP + pyridinyl-cyclohexanecarboxamide0.39 nM> 10,000 nM"Silent", highly selective antagonist; gold standard for 5-HT1A blockade[][5].

Table 2: Functional Potency in cAMP Accumulation Assays

CompoundTargetFunctional

Mechanistic Action in Functional Assays
NAN-190 5-HT1A~1.9 nMReverses agonist-induced cAMP suppression[6].
WAY-100635 5-HT1A0.91 nMComplete reversal of cAMP suppression; no intrinsic efficacy[5].

The Self-Validating System: Causality in Assay Design

A critical pitfall in drug screening is relying solely on target occupancy. A radioligand binding assay only confirms that a drug physically binds to the receptor pocket (establishing


); it creates an informational vacuum regarding the functional consequence of that binding[7].

To build a self-validating system , researchers must inextricably link target affinity data with downstream functional output. Because the 5-HT1A receptor is coupled to the


 protein subunit, its activation naturally inhibits adenylyl cyclase, lowering cyclic AMP (cAMP) production.

The Causal Logic:

  • The Baseline Problem: Basal adenylyl cyclase activity in resting cells is too low to observe meaningful inhibition.

  • The Artificial Spike: We purposefully treat the cells with Forskolin, a direct adenylyl cyclase activator. This spikes intracellular cAMP levels, creating an elevated baseline.

  • The Agonist Depression: We introduce a known 5-HT1A agonist (e.g., 8-OH-DPAT). This engages the

    
     pathway, actively fighting the Forskolin, pulling the cAMP levels back down.
    
  • The Antagonist Rescue: Finally, we introduce our 2-MPP derivative (e.g., WAY-100635). A true antagonist will physically evict the 8-OH-DPAT and block the receptor, allowing the Forskolin to raise the cAMP levels back up to the artificial maximum[8].

If the compound displaces the radioligand in Assay 1, but fails to rescue cAMP in Assay 2, it is not an antagonist—it is a partial agonist. This two-tier system ensures absolute data integrity.

Signaling Pathway Visualization

Pathway agonist Agonist (e.g., 8-OH-DPAT) receptor 5-HT1A Receptor agonist->receptor Activates antagonist 2-MPP Derivatives (e.g., WAY-100635) antagonist->receptor Blocks gprotein Gi/o Protein receptor->gprotein Couples ac Adenylyl Cyclase gprotein->ac Inhibits (Gαi) camp cAMP Production ac->camp Decreases

Mechanistic pathway of 5-HT1A receptor signaling and blockade by 2-MPP derived antagonists.

Detailed Experimental Methodologies

The following workflows utilize CHO-K1 cells stably expressing the human 5-HT1A receptor to eliminate the noise of heterogeneous endogenous receptor populations.

Protocol 1: Receptor Affinity via WAY-100635 Radioligand Binding

Rationale: We utilize


WAY-100635 rather than 

8-OH-DPAT because the antagonist labels both the G-protein coupled and uncoupled states of the receptor, providing a true total receptor count[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1/h5-HT1A cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM EDTA. Centrifuge at 40,000

    
     for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM 
    
    
    
    ).
  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension (~20 µg protein/well), 50 µL of

    
    WAY-100635 (final concentration ~0.5 nM), and 50 µL of the unlabeled test antagonist (e.g., NAN-190 or WAY-100635) at varying concentrations (
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plates at 25°C for exactly 60 minutes. Because

    
    WAY-100635 has slow dissociation kinetics, reaching equilibrium requires strict temporal adherence[7].
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine

    
     values via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism via cAMP Accumulation Assay

Rationale: This protocol proves the compound actively reverses


-mediated adenylyl cyclase suppression[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1/h5-HT1A cells in a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C. Wash cells twice with PBS and replace with serum-free stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Pre-treatment (Antagonist): Add the test 2-MPP derivative (e.g., WAY-100635) at increasing concentrations and pre-incubate for 15 minutes at 37°C.

  • Stimulation & Agonist Challenge: Co-add 10 µM Forskolin (to stimulate global adenylyl cyclase) and 10 nM 8-OH-DPAT (a potent agonist, to suppress the Forskolin response). Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells using the lysis buffer provided in a standard HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit. Add the cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Quantification: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible microplate reader.

  • Validation Criteria: An authentic antagonist will demonstrate a dose-dependent increase in TR-FRET signal (representing a restoration of cAMP levels back to the Forskolin-only baseline), generating a reliable functional

    
    .
    
In Vitro Workflow Integration

Workflow prep 1. Cell Preparation (CHO-K1 + 5-HT1A) radioligand 2. Receptor Affinity [3H]WAY-100635 Assay prep->radioligand Membrane Fractions camp 3. Functional State cAMP Accumulation prep->camp Live Cell Starvation validate 4. Data Integration Ki & IC50 Profiling radioligand->validate Target Occupancy camp->validate Antagonist Reversal

Self-validating in vitro workflow for evaluating 5-HT1A receptor antagonism.

References

Sources

A Comparative Guide to the FTIR Spectral Analysis of 2-Methoxyphenylpiperazine and Its Salts

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and forensic analysis, the precise characterization of active pharmaceutical ingredients (APIs) and their various salt forms is of paramount importance. The selection of a specific salt form can significantly influence a drug's solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals working with piperazine derivatives, such as 2-methoxyphenylpiperazine (2-MeOPP), a robust analytical methodology for distinguishing between the free base and its various salt forms is crucial. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral analysis of 2-MeOPP and its common salts, offering field-proven insights and supporting experimental data.

The Significance of Salt Formation in Piperazine Derivatives

2-Methoxyphenylpiperazine is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] As a secondary amine, the piperazine moiety of 2-MeOPP can be readily protonated to form salts, such as the hydrochloride (HCl) and hydrobromide (HBr) salts. This conversion from the free base to a salt form is a common strategy in drug development to enhance the physicochemical properties of the parent molecule. The choice of the counter-ion can have a profound impact on the final drug product's performance, making the ability to confirm and differentiate between these salt forms a critical analytical task.

Differentiating 2-MeOPP Free Base from its Salts using FTIR Spectroscopy: A Mechanistic Approach

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The formation of a salt from a secondary amine like 2-MeOPP introduces distinct and predictable changes in its FTIR spectrum. These changes primarily arise from the protonation of the secondary amine nitrogen in the piperazine ring.

The key spectral regions to monitor are:

  • The N-H Stretching Region (3500-3200 cm⁻¹): In the free base form of 2-MeOPP, a characteristic N-H stretching vibration is observed in this region.[2][3] Upon protonation to form a salt, this N-H bond is converted to an N-H₂⁺ group. This results in a significant broadening and shifting of the absorption bands to lower wavenumbers, often appearing as a broad absorbance in the 2700-2400 cm⁻¹ range.

  • The N-H₂⁺ Bending Region (1620-1560 cm⁻¹): The formation of the ammonium salt introduces new vibrational modes. A key diagnostic feature for secondary amine salts is the appearance of one or more absorption bands in the 1620-1560 cm⁻¹ region, which are attributed to the N-H₂⁺ deformation (bending) vibrations.[4][5][6] These bands are absent in the spectrum of the free base.

  • The "Fingerprint" Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations within the molecule. While specific assignments can be challenging, subtle but reproducible shifts in the fingerprint region can provide additional confirmation of salt formation and may even allow for differentiation between different salt forms due to the influence of the counter-ion.

Experimental Protocol: Preparation and FTIR Analysis of 2-MeOPP Salts

This section provides a detailed, step-by-step methodology for the preparation and FTIR analysis of 2-methoxyphenylpiperazine salts. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Materials and Equipment:
  • 2-Methoxyphenylpiperazine (free base)

  • Hydrochloric acid (HCl), concentrated

  • Hydrobromic acid (HBr), concentrated

  • Diethyl ether, anhydrous

  • Methanol, anhydrous

  • FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory

  • Glass vials

  • Magnetic stirrer and stir bar

  • Fume hood

  • Pipettes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Preparation of 2-MeOPP Hydrochloride:

    • Dissolve a known amount of 2-methoxyphenylpiperazine free base in a minimal amount of anhydrous diethyl ether in a glass vial.

    • Under constant stirring in a fume hood, add a stoichiometric equivalent of concentrated hydrochloric acid dropwise.

    • A white precipitate of 2-methoxyphenylpiperazine hydrochloride will form immediately.

    • Continue stirring for 15-20 minutes to ensure complete reaction.

    • Isolate the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

    • Dry the resulting white solid in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Preparation of 2-MeOPP Hydrobromide:

    • Follow the same procedure as for the hydrochloride salt, but substitute concentrated hydrobromic acid for hydrochloric acid.

  • FTIR Analysis:

    • Record the FTIR spectrum of the 2-MeOPP free base using the UATR-FTIR spectrometer. Ensure the diamond crystal is clean before and after each measurement.

    • Record the FTIR spectra of the prepared and dried 2-MeOPP hydrochloride and hydrobromide salts under the same instrumental conditions.

    • Collect spectra over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Diagram of Experimental Workflow:

Caption: Experimental workflow for the preparation and FTIR analysis of 2-MeOPP salts.

Comparative Spectral Data

The following table summarizes the key FTIR absorption bands for 2-methoxyphenylpiperazine free base and its hydrochloride salt. The data for the free base and HCl salt are based on publicly available spectra.[7]

Vibrational Mode2-MeOPP Free Base (cm⁻¹)2-MeOPP Hydrochloride (cm⁻¹)Rationale for Spectral Shift
N-H Stretch ~3300 (medium, sharp)AbsentConversion of N-H to N-H₂⁺
Aromatic C-H Stretch ~3050~3050Relatively unaffected by salt formation on the piperazine ring.
Aliphatic C-H Stretch ~2950-2800~2950-2800Generally unaffected, though some broadening may be observed.
N-H₂⁺ Stretch AbsentBroad absorption ~2700-2400Characteristic of ammonium salt formation.
N-H₂⁺ Bend Absent~1610, ~1580Diagnostic peaks for a secondary amine salt.[4][5][6]
Aromatic C=C Stretch ~1590, ~1490~1590, ~1490Largely unchanged.
C-N Stretch ~1240Shifted and/or broadenedThe electronic environment of the C-N bond is altered upon protonation.
C-O-C Stretch ~1020~1020The methoxy group is generally not directly involved in the salt formation.
Visual Representation of Key Spectral Differences:

Caption: Key FTIR spectral changes upon protonation of 2-MeOPP.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are grounded in the fundamental principles of vibrational spectroscopy and have been validated through extensive research in the field of amine analysis.[2][3][4][5][6] By following the detailed experimental methodology, a researcher can reliably reproduce the spectral data and confidently differentiate between the free base and its salt forms. The presence of the characteristic N-H₂⁺ bending vibrations in the 1620-1560 cm⁻¹ region serves as a self-validating confirmation of successful salt formation.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable differentiation of 2-methoxyphenylpiperazine free base from its various salt forms. The key to this analysis lies in the identification of the disappearance of the N-H stretching band of the free base and the concomitant appearance of the broad N-H₂⁺ stretching and the characteristic N-H₂⁺ bending vibrations in the spectra of the salts. This guide provides the necessary theoretical framework, a robust experimental protocol, and comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors with this important class of compounds.

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Accessed March 7, 2026, from [Link]

  • The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved March 7, 2026, from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved March 7, 2026, from [Link]

  • Gunasekaran, S., & Anita, B. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 41, 834-839.
  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

Operational Guide: Safety, Handling, and Disposal of 1-(2-Methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals utilize 1-(2-methoxyphenyl)piperazine hydrochloride (CAS: 5464-78-8)—a crucial pharmacologically active scaffold used in the synthesis of neuroactive therapeutics and receptor-targeted complexes—laboratory safety and environmental compliance must be rigorously managed.

As a Senior Application Scientist, I have structured this protocol to move beyond generic safety data. This guide details the causal mechanics behind the compound's hazards and provides validated, step-by-step disposal procedures. Our goal is to ensure your laboratory operations remain a self-validating system of safety, regulatory compliance, and scientific integrity.

Mechanistic Hazard Profile & Causality

Understanding the fundamental physical and chemical properties of 1-(2-methoxyphenyl)piperazine hydrochloride is the first step in designing a reliable waste management strategy.

  • Aerosolization and Hygroscopy: The compound exists as a highly hygroscopic powder[1]. When disturbed, it readily forms fine dust particulates. Because it acts as an irritant to the respiratory tract (H335), handling must occur under negative pressure (e.g., a fume hood) to satisfy P261 compliance[2].

  • Toxicity and Irritation: The compound is classified as toxic if swallowed (H301) and causes severe skin and eye irritation (H315, H319). The nucleophilic nature of the free piperazine nitrogen (though protonated in this HCl salt) and its binding affinity to biological receptors make accidental systemic exposure highly dangerous.

  • Aquatic Toxicity: Designated with the H402 hazard code, the compound is demonstrably harmful to aquatic life. The absolute directive, therefore, is that this compound must never be discharged into standard laboratory drains or municipal water systems[1][3].

Quantitative Hazard & Physical Data Summary
Property / HazardValue / ClassificationOperational Causality & Handling Relevance
CAS Number 5464-78-8Critical identifier for manifest generation and hazardous waste tracking[1].
Physical State Solid (White to light yellow powder)High risk of dust generation; mandates the use of particulate-filtering respirators during bulk transfer.
GHS Signal Word Danger / WarningIndicates severe acute toxicity (H301) and immediate irritant hazards (H315, H319)[2].
Aquatic Toxicity H402 (Harmful to aquatic life)Strictly prohibits drain disposal; mandates complete capture of all aqueous washings.
Combustion Byproducts NOx, COx, HCl gasRequires incineration facilities to utilize alkaline scrubbers to prevent acid rain precursors[2].

Waste Management Workflow

To successfully manage 1-(2-methoxyphenyl)piperazine HCl waste, laboratories must segregate dry solid waste from aqueous or solvent-based solutions. The diagram below maps the logistical flow required to route this chemical from the benchtop to ultimate destruction securely.

G Start 1-(2-Methoxyphenyl)piperazine HCl Waste Generated Segregation Waste Segregation (Solid vs. Solution) Start->Segregation SolidWaste Solid Waste Collection (Sealed Container) Segregation->SolidWaste Dry powder/Contaminated PPE LiquidWaste Combustible Solvent Mix (Ethanol/Methanol) Segregation->LiquidWaste Dissolved solution/Liquid waste Disposal Licensed Disposal Facility SolidWaste->Disposal Incineration Chemical Incinerator (Afterburner & Scrubber) LiquidWaste->Incineration Incineration->Disposal

Workflow for segregation and disposal of 1-(2-Methoxyphenyl)piperazine HCl waste.

Step-by-Step Methodologies: Handling, Spill, and Disposal

Trustworthy laboratory protocols are built on causality—knowing exactly why each step is performed ensures that operators do not skip "inconvenient" steps.

Protocol A: Accidental Spill Containment & Decontamination

In the event of a powder spill on the benchtop or floor, aggressive sweeping will aerosolize the toxic dust, endangering the operator's respiratory tract.

  • Isolate the Area: Immediately evacuate personnel to safe areas and ensure adequate ventilation[3].

  • PPE Donning: Operators must equip themselves with a P3/N95 respirator, nitrile gloves, and chemical splash goggles[2].

  • Liquid-Binding Absorption: Do not dry sweep. Cover the spilled powder with a finely powdered liquid-binding material (such as diatomite or a universal laboratory binder) slightly dampened with alcohol to suppress dust[2].

  • Physical Collection: Shovel the bound matrix into a suitable, tightly closed hazardous waste container[1][3].

  • Surface Decontamination: Decontaminate the affected surfaces and equipment by scrubbing them thoroughly with alcohol (ethanol or isopropanol), as the organic nature of the piperazine ring allows for excellent solubility in alcohols, facilitating complete removal[2].

Protocol B: Routine Disposal and Thermal Destruction

To meet rigorous environmental safety standards, 1-(2-methoxyphenyl)piperazine HCl must not end up in landfills or wastewater. The scientifically accepted method for its destruction is high-temperature incineration[3].

  • Solvent Solubilization: Offer surplus and non-recyclable solid material to a licensed disposal company. Alternatively, for internal processing before handover, dissolve or intimately mix the material with a highly combustible solvent (e.g., ethanol, methanol, or a suitable hydrocarbon)[3].

    • Causality: Dissolving the solid ensures uniform atomization into the incinerator's combustion chamber, preventing incomplete combustion of bulk powders.

  • Incineration with Scrubbing (Critical Step): The combustible mixture must be burned in a chemical incinerator equipped with both an afterburner and a wet scrubber[3].

    • Causality: Thermal decomposition of this specific molecule yields highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) fumes[2]. The afterburner ensures the complete breakdown of the stable aromatic rings, while the alkaline scrubber neutralizes the HCl gas, preventing the release of acid rain precursors into the atmosphere.

  • Contaminated Packaging: Treat all contaminated primary packaging (glass vials, plastic bags) as unused product[3]. Do not attempt to wash and reuse packaging for non-hazardous materials. Dispose of packaging through the same licensed waste stream.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.